molecular formula C7H7BrClNO B6305950 1-(5-Bromo-2-chloropyridin-4-yl)ethanol CAS No. 1823421-44-8

1-(5-Bromo-2-chloropyridin-4-yl)ethanol

カタログ番号: B6305950
CAS番号: 1823421-44-8
分子量: 236.49 g/mol
InChIキー: BODGTNHYRJREMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Bromo-2-chloropyridin-4-yl)ethanol is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-Bromo-2-chloropyridin-4-yl)ethanol is 234.93995 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Bromo-2-chloropyridin-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-chloropyridin-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(5-bromo-2-chloropyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODGTNHYRJREMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, dihalogenated pyridine scaffolds serve as highly versatile building blocks for the construction of complex pharmacophores. 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (CAS: 1823421-44-8) is a premium advanced intermediate characterized by its orthogonal reactivity profile. This technical whitepaper dissects the molecular architecture of this compound, explores the causality behind its site-selective cross-coupling capabilities, and outlines a self-validating experimental protocol for its integration into drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The structural brilliance of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol lies in its precise substitution pattern. The molecule features a central pyridine ring functionalized with a chlorine atom at the C2 position, a bromine atom at the C5 position, and a 1-hydroxyethyl group at the C4 position.

This specific arrangement provides three distinct handles for functionalization:

  • C5-Bromine: Primed for rapid oxidative addition by low-valent transition metals.

  • C2-Chlorine: Reserved for subsequent nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig aminations.

  • C4-Secondary Alcohol: Offers a chiral center (enabling stereospecific drug-target interactions) and acts as a hydrogen-bond donor/acceptor in kinase inhibitor modeling.

Quantitative Physicochemical Data

The fundamental properties of the compound are summarized below to facilitate accurate stoichiometric calculations and analytical tracking[1].

ParameterSpecification / Value
IUPAC Name 1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol
CAS Registry Number 1823421-44-8
Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
Monoisotopic Mass 234.9399 Da
Isotopic Signature (MS) m/z 236, 238, 240 (~3:4:1 ratio)
Bond Dissociation Energy (C-Br) ~81 kcal/mol (Facilitates Step 1 Coupling)
Bond Dissociation Energy (C-Cl) ~96 kcal/mol (Reserved for Step 2 Coupling)

The Causality of Orthogonal Reactivity

When designing synthetic routes using dihalogenated heteroarenes, the primary challenge is achieving site-selectivity without generating complex polymeric mixtures. The reactivity of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol is governed by the thermodynamic dichotomy of its carbon-halogen bonds[2].

The Mechanistic Causality: During a palladium-catalyzed cross-coupling reaction (such as the [3]), the active Pd(0) catalyst must undergo oxidative addition into a carbon-halogen bond. Because the C5–Br bond is significantly weaker (~81 kcal/mol) and less sterically hindered by the adjacent ring nitrogen than the C2–Cl bond (~96 kcal/mol), the Pd(0) species inserts into the C5 position with kinetic exclusivity. This allows chemists to arylate or alkylate the C5 position while leaving the C2–Cl bond completely intact for a later, more forcing reaction (e.g., using a stronger base or a specialized bulky ligand like BrettPhos).

Workflow A 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (Starting Material) B Pd(0) Oxidative Addition (Chemoselective for C-Br) A->B Step 1 C Suzuki-Miyaura Coupling (C5 Arylation) B->C Fast Kinetics D Isotopic MS Validation (Shift from 3:4:1 to 3:1) C->D Self-Validation E Buchwald-Hartwig Amination (C2 Amination) D->E Step 2 (Strong Base)

Orthogonal cross-coupling workflow with built-in isotopic mass validation.

Self-Validating Synthetic & Analytical Protocols

To ensure scientific integrity, the following protocol for the C5-selective Suzuki-Miyaura coupling is designed as a self-validating system . The analytical readout directly proves the mechanistic causality of the reaction.

Phase 1: Site-Selective C5 Arylation Methodology
  • Catalyst & Substrate Assembly: Charge an oven-dried Schlenk flask with 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv). Causality: Pd(dppf)Cl₂ is chosen because its bidentate nature suppresses unwanted isomerization and accelerates reductive elimination, which is critical for ortho-substituted substrates.

  • Transmetalation Activation: Add aqueous K₂CO₃ (2.0 M, 2.0 equiv). Causality: A mild base is required to form the reactive boronate complex without causing degradation of the unprotected C4-secondary alcohol.

  • Thermal Execution: Dissolve the mixture in degassed 1,4-dioxane. Heat to 80 °C for 4 hours under N₂.

  • Workup: Quench with water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Self-Validating Analytical Confirmation (LC-MS)

Instead of relying solely on NMR, the success and site-selectivity of this reaction are instantly validated via the isotopic mass signature of the halogens.

  • The Starting Material Signature: Due to the natural abundance of Bromine (approx. 1:1 ⁷⁹Br:⁸¹Br) and Chlorine (approx. 3:1 ³⁵Cl:³⁷Cl), the starting mass spectrum of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol will exhibit a distinct tri-modal isotopic cluster at m/z 236, 238, and 240 in a mathematically predictable 3:4:1 ratio .

  • The Product Signature (Validation): If the reaction successfully and selectively replaced the Bromine atom at C5 with an aryl group, the resulting molecule now contains only a Chlorine atom. Consequently, the LC-MS spectrum must shift to a bi-modal cluster (separated by 2 mass units) in a 3:1 ratio .

If the 3:1 ratio is observed at the new molecular weight, the protocol has self-validated that the C-Br bond was cleaved while the C-Cl bond was successfully preserved.

Strategic Applications in Drug Discovery

The ability to sequentially decorate the pyridine core makes 1-(5-Bromo-2-chloropyridin-4-yl)ethanol an invaluable asset in the synthesis of targeted therapeutics.

  • Kinase Inhibitors: The pyridine nitrogen and the C4-hydroxyl group can act as a bidentate hinge-binding motif in the ATP-binding pocket of kinases.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (236.49 g/mol ) and high sp³ character introduced by the ethanol moiety make it an ideal fragment. The orthogonal halogens allow for rapid vector expansion in 3D space once a preliminary hit is identified[2].

References
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

The Reactivity Profile of Bromine vs. Chlorine in Pyridine Ethanol Derivatives: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design and synthesis of novel pharmaceuticals, pyridine ethanol derivatives (e.g., 2-(2-pyridyl)ethanol and its halogenated analogs) serve as highly versatile building blocks. A critical decision in synthetic route design is the selection of the appropriate halogen—typically bromine or chlorine—on the pyridine ring. This choice dictates the efficiency of downstream functionalizations, such as Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

This whitepaper provides an in-depth analysis of the divergent reactivity profiles of bromo- vs. chloro-pyridine ethanol derivatives. By synthesizing fundamental thermodynamic principles with field-proven experimental protocols, this guide empowers researchers to predictably control chemoselectivity, avoid unwanted intramolecular side reactions, and optimize catalyst selection.

Mechanistic Divergence: The Halogen Effect

The reactivity of halopyridines is governed by a delicate balance between bond dissociation energy (BDE) and electronegativity. When an ethanol moiety is appended to the ring, the local microenvironment—including hydrogen bonding and potential intramolecular nucleophilicity—further complicates this dynamic.

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

In transition-metal-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the carbon-halogen (C–X) bond to the low-valent metal center (e.g., Pd(0) or Ni(0)).

  • Bromine's Advantage: The C–Br bond is significantly weaker than the C–Cl bond. Consequently, bromopyridines readily undergo oxidative addition under mild conditions with a broad range of standard catalysts[1]. In substrates containing both halogens (e.g., 3-bromo-2-chloropyridine), cross-coupling is highly chemoselective for the C–Br bond, even if the C–Cl bond is at a more electronically activated position[2].

  • Chlorine's Viability: Historically challenging, the activation of the robust C–Cl bond is now routinely achieved using modern, electron-rich, bulky ligands (e.g., SPhos, XPhos)[1]. Chlorinated starting materials are often preferred in process chemistry due to their lower cost and higher commercial availability, provided the catalytic system is optimized[3].

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the mechanism shifts. The rate-determining step is the attack of the nucleophile to form a negatively charged Meisenheimer complex, rather than the cleavage of the C–X bond.

  • Chlorine's Advantage: Because chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect (-I effect). This stabilizes the transition state leading to the Meisenheimer complex, often rendering chloropyridines more reactive than their bromo counterparts in classical SNAr[4].

  • The N-Oxide Exception: In highly activated systems, such as 2-halopyridine 1-oxides, the reactivity paradigm can blur. Kinetic data suggests that 2-bromopyridine 1-oxide can exhibit a slight reactivity advantage over 2-chloropyridine 1-oxide with specific amine nucleophiles, as the superior leaving-group ability of bromide begins to outweigh the electronegativity difference[5],[6].

The Role of the Ethanol Moiety

The presence of an ethanol side chain (e.g., a 2-hydroxyethyl group) on the halopyridine scaffold introduces unique electronic and steric variables:

  • Transition Metal Coordination: The hydroxyl oxygen can act as a directing group or coordinate to the Pd/Ni catalyst. This can either accelerate oxidative addition via a pre-equilibrium coordination complex or poison the catalyst if the local concentration of the metal is sequestered away from the C–X bond[7].

  • Intramolecular Cyclization Risks: Under the basic conditions required for both Suzuki coupling and SNAr, the hydroxyl group of the ethanol moiety is readily deprotonated. If the halogen is positioned appropriately (e.g., ortho to the ethanol chain), the resulting alkoxide can undergo a rapid intramolecular SNAr, forming a fused oxazolopyridine derivative. Because SNAr favors chlorine, a chloro-pyridine ethanol derivative is at a significantly higher risk of this unwanted cyclization than a bromo-pyridine ethanol derivative.

G Start Halopyridine Ethanol Derivative CC Cross-Coupling (Pd/Ni Catalyzed) Start->CC Transition Metal + Base SNAr SNAr (Intermolecular Attack) Start->SNAr External Nucleophile Intra Intramolecular Cyclization (Alkoxide Attack) Start->Intra Strong Base (Deprotonation) Br_CC Bromine Preferred (Faster Oxidative Addition) CC->Br_CC Cl_SNAr Chlorine Preferred (Stabilizes Meisenheimer) SNAr->Cl_SNAr Cl_Intra High Risk for Chlorine (Requires OH Protection) Intra->Cl_Intra

Mechanistic divergence of halopyridine ethanols based on reaction conditions and halogen identity.

Quantitative Reactivity Profiling

To facilitate rational synthetic design, the following table summarizes the physicochemical and kinetic differences between bromo- and chloro-pyridines.

Property / Reactivity MetricChloropyridine DerivativesBromopyridine DerivativesScientific Rationale
Pauling Electronegativity 3.162.96Higher electronegativity of Cl increases electrophilicity of the adjacent carbon.
Approx. C–X Bond Energy ~330 kJ/mol~275 kJ/molThe weaker C–Br bond dictates faster oxidative addition[8].
Cross-Coupling Reactivity Moderate (Requires specialized ligands)High (Standard ligands suffice)Pd(0) insertion into C–Br is thermodynamically more favorable[1].
Classic SNAr Reactivity High (Often the preferred substrate)ModerateCl stabilizes the anionic Meisenheimer intermediate via inductive effects[4].
N-Oxide SNAr Reactivity Moderate to HighHighIn highly activated systems, leaving group ability (Br > Cl) can dominate[5].
Cost & Scalability Low Cost, Highly ScalableHigher CostChlorine is more abundant and cheaper to install industrially[1].

Validated Experimental Protocols

The following protocols demonstrate how to experimentally exploit the reactivity differences between bromine and chlorine in pyridine ethanol systems. The methodologies are designed with self-validating steps to ensure high fidelity in drug discovery workflows.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-(2-hydroxyethyl)pyridine

Objective: To selectively couple an aryl boronic acid at the bromine position while leaving the chlorine intact for subsequent SNAr.

Reagents & Materials:

  • Substrate: 3-Bromo-2-chloro-5-(2-hydroxyethyl)pyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.05 equiv, 1.05 mmol)

  • Catalyst: Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • Base: K2CO3 (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the halopyridine substrate and phenylboronic acid in the Dioxane/H2O mixture.

    • Causality: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base. The unprotected hydroxyl group of the ethanol moiety is tolerated under these specific aqueous-basic conditions without cyclization, provided the temperature is strictly controlled.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh3)4 and K2CO3 under a positive stream of Argon.

  • Reaction: Heat the mixture to 80 °C for 4 hours. Monitor via TLC or LC-MS.

    • Causality: At 80 °C with a standard triphenylphosphine ligand, the catalyst will exclusively undergo oxidative addition into the weaker C–Br bond (~275 kJ/mol). The C–Cl bond (~330 kJ/mol) remains completely inert under these specific conditions[8],[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography to isolate the 3-aryl-2-chloropyridine ethanol derivative.

Protocol B: SNAr Amination of 2-Chloro-3-(2-hydroxyethyl)pyridine

Objective: To substitute the chlorine atom with a secondary amine, utilizing the superior SNAr reactivity of the C–Cl bond.

Reagents & Materials:

  • Substrate: 2-Chloro-3-(2-hydroxyethyl)pyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Morpholine (3.0 equiv, 3.0 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (5 mL)

Step-by-Step Methodology:

  • Assembly: Combine the chloropyridine substrate, morpholine, and DIPEA in NMP in a microwave-safe vial.

    • Causality: NMP is chosen as a highly polar aprotic solvent to stabilize the charged Meisenheimer transition state. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated, preventing the protonation of the morpholine nucleophile.

  • Thermal Activation: Seal the vial and heat conventionally at 120 °C (or via microwave irradiation at 150 °C for 30 minutes).

    • Causality: The high electronegativity of the chlorine atom sufficiently activates the C2 position for nucleophilic attack[4]. The ethanol moiety at C3 provides steric bulk, but morpholine is sufficiently nucleophilic to overcome this.

  • Monitoring for Side Reactions: Monitor the reaction closely via LC-MS to ensure the free hydroxyl group does not undergo intramolecular attack (which would form a fused bicyclic ether).

    • Causality: Because morpholine is a much stronger nucleophile than the neutral (or transiently deprotonated) aliphatic alcohol, the intermolecular SNAr outcompetes the intramolecular cyclization under these specific conditions.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

G Substrate 3-Bromo-2-chloro-5-(2-hydroxyethyl)pyridine Step1 Pd(PPh3)4, PhB(OH)2 (Cross-Coupling) Substrate->Step1 Chemoselective for Br Intermediate 3-Phenyl-2-chloro-5-(2-hydroxyethyl)pyridine Step1->Intermediate Step2 Morpholine, Heat (SNAr) Intermediate->Step2 Chemoselective for Cl Product 3-Phenyl-2-morpholino-5-(2-hydroxyethyl)pyridine Step2->Product

Sequential orthogonal functionalization exploiting the differential reactivity of bromine and chlorine.

Conclusion

The reactivity profile of bromine versus chlorine in pyridine ethanol derivatives is not merely a function of leaving group ability, but a complex interplay of bond thermodynamics, electronegativity, and the local microenvironment created by the ethanol moiety. By understanding that bromine dominates cross-coupling kinetics due to a lower bond dissociation energy, while chlorine often dominates SNAr kinetics due to transition-state stabilization, chemists can design highly efficient, orthogonal synthetic routes. Careful consideration of the ethanol side chain is mandatory to prevent intramolecular cyclization, ensuring that these versatile building blocks can be fully leveraged in modern drug discovery.

References

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • ChemRxiv. Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Available at:[Link]

  • ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. Available at: [Link]

  • ResearchGate. Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines. Available at: [Link]

Sources

Technical Guide to 1-(5-Bromo-2-chloropyridin-4-yl)ethanol: Chemical Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, di-halogenated pyridine scaffolds are highly sought after for their ability to undergo orthogonal, iterative functionalization. 1-(5-Bromo-2-chloropyridin-4-yl)ethanol is a prime example of such a building block. Featuring a chiral secondary alcohol alongside two distinct halogen handles (a C2-chloride and a C5-bromide), this compound allows medicinal chemists to rapidly build complexity in small-molecule libraries. This whitepaper provides a comprehensive technical overview of its chemical properties, validated synthetic pathways, and downstream applications in cross-coupling methodologies.

Chemical Identity & Structural Properties

The precise identification of chemical building blocks is critical for regulatory compliance and procurement. The table below summarizes the core chemical identifiers and physical properties of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol, corroborated by authoritative chemical databases[1],,[2].

PropertyValue
Chemical Name 1-(5-Bromo-2-chloropyridin-4-yl)ethanol
CAS Registry Number 1823421-44-8
Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
InChIKey BODGTNHYRJREMN-UHFFFAOYSA-N
SMILES CC(O)c1cc(Cl)ncc1Br
Purity Standard (Commercial) ≥ 97%

Data sourced from Sigma-Aldrich and ChemicalBook[2].

Mechanistic Insights & Synthetic Pathways

As a Senior Application Scientist, selecting the correct synthetic route requires balancing atom economy, scalability, and chemoselectivity. The synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol is typically approached via two primary disconnections:

  • Route A (Nucleophilic Addition): Utilizing 5-bromo-2-chloropyridine-4-carboxaldehyde (CAS 1060802-23-4)[3],[4].

  • Route B (Ketone Reduction): Utilizing 1-(5-bromo-2-chloropyridin-4-yl)ethanone (CAS 1245915-91-6)[5],[6].

Causality in Route Selection: Route A requires the addition of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi). Because the C5-bromo position is highly sensitive to metal-halogen exchange, this route demands strict cryogenic control (–78 °C) to prevent the formation of debrominated side products.

Conversely, Route B is the superior choice for scale-up . The reduction of the ketone using sodium borohydride (NaBH₄) is highly chemoselective. It proceeds smoothly at 0 °C to room temperature, cleanly reducing the carbonyl to the secondary alcohol without disturbing the delicate C-Br or C-Cl bonds.

SynthesisWorkflow A 5-Bromo-2-chloropyridine- 4-carboxaldehyde (CAS: 1060802-23-4) C 1-(5-Bromo-2-chloropyridin- 4-yl)ethanol (CAS: 1823421-44-8) A->C MeMgBr, THF -78 °C B 1-(5-Bromo-2-chloropyridin- 4-yl)ethanone (CAS: 1245915-91-6) B->C NaBH4, MeOH 0 °C to RT D Suzuki-Miyaura Cross-Coupling (C5 Position) C->D Pd Catalyst (Oxidative Addition) E SNAr / Buchwald-Hartwig (C2 Position) C->E Nucleophile (Addition-Elimination)

Figure 1: Synthetic pathways to 1-(5-Bromo-2-chloropyridin-4-yl)ethanol and functionalization.

Validated Experimental Protocol: Ketone Reduction

The following protocol outlines the chemoselective reduction of 1-(5-bromo-2-chloropyridin-4-yl)ethanone. This methodology is designed as a self-validating system , ensuring that each step has a built-in quality control check.

Objective: Synthesize 1-(5-Bromo-2-chloropyridin-4-yl)ethanol with >97% purity while completely suppressing hydrodehalogenation.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 1-(5-bromo-2-chloropyridin-4-yl)ethanone in anhydrous methanol (to achieve a 0.2 M concentration).

    • Causality: Methanol acts as both the solvent and a necessary protic source to stabilize the intermediate alkoxyborohydride species.

  • Cryo-Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: The hydride transfer is exothermic. Uncontrolled exotherms increase the kinetic energy of the system, which can lead to unwanted cleavage of the labile C-Br bond.

  • Hydride Addition: Add 1.2 equivalents of NaBH₄ in small portions over 15 minutes.

    • Self-Validation: The reaction mixture should exhibit gentle effervescence (H₂ gas evolution). A lack of gas evolution indicates that the reducing agent has degraded due to moisture exposure.

  • Reaction Monitoring: Stir the mixture for 1 hour, allowing it to slowly warm to room temperature.

    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent. The starting ketone (higher Rf​ ) must be completely consumed, replaced by a single, more polar UV-active spot representing the product alcohol.

  • Buffered Quench: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until effervescence ceases.

    • Causality: NH₄Cl provides a mildly acidic buffer (pH ~5.5). This safely decomposes excess unreacted borohydride without creating a highly alkaline environment. If NaOH or pure water were used, the resulting high pH could trigger a Nucleophilic Aromatic Substitution (S_NAr) of the C2-chloride by methoxide ions.

  • Extraction & Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure alcohol.

Applications in Advanced Drug Development

The strategic value of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol lies in its orthogonal reactivity, which is dictated by the electronic environment of the pyridine ring:

  • The C5-Bromo Position: Bromine is highly susceptible to oxidative addition by low-valent Palladium (Pd⁰) catalysts. This makes the C5 position the primary, kinetically favored site for Suzuki-Miyaura (boronic acid) or Buchwald-Hartwig (amine) cross-coupling reactions.

  • The C2-Chloro Position: The chlorine atom is electronically activated (made highly electrophilic) by the adjacent electron-withdrawing pyridine nitrogen. Once the C5 position is functionalized, the C2 position can be subsequently targeted for S_NAr reactions with various nucleophiles (e.g., primary amines, alkoxides) under basic conditions.

  • The C4-Hydroxyethyl Group: The secondary alcohol provides a vector for further structural diversification, such as oxidation back to a ketone, or activation via mesylation/tosylation for aliphatic substitution.

References

Sources

metabolic stability predictions for pyridine-based alcohol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Predictive Frameworks and Mitigation Strategies for the Metabolic Stability of Pyridine-Based Alcohol Intermediates

Introduction In the intricate world of drug design, metabolic stability dictates the pharmacokinetic profile, bioavailability, and overall therapeutic efficacy of a pharmaceutical compound . Pyridine rings are frequently employed as bioisosteres for benzene to improve aqueous solubility and modulate physicochemical properties. However, incorporating a pyridine ring alongside an alcohol moiety creates a unique set of metabolic liabilities. As a Senior Application Scientist, I have observed that premature termination of lead compounds often stems from a failure to predict and mitigate these specific vulnerabilities early in the discovery pipeline. This whitepaper provides an in-depth, mechanistic guide to predicting, evaluating, and optimizing the metabolic stability of pyridine-based alcohol intermediates.

1. Mechanistic Basis of Pyridine-Alcohol Metabolism The metabolic degradation of pyridine alcohols is a bipartite problem, driven by the distinct reactivities of the heteroaromatic ring and the hydroxyl group.

  • Pyridine Ring N-Oxidation : The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is highly susceptible to oxidation. Cytochrome P450 (CYP) enzymes, particularly CYP2B, CYP2E1, and CYP3A4, catalyze the transfer of an oxygen atom to the nitrogen, forming a pyridine N-oxide . This process is often the primary route of clearance for unhindered pyridines.

  • Alcohol Oxidation and Conjugation : The alcohol moiety serves as a primary target for both Phase I and Phase II metabolism. Alcohol dehydrogenases (ADH) and specific CYP450s can oxidize primary or secondary alcohols to aldehydes or ketones, respectively. Aldehydes are subsequently oxidized to carboxylic acids by aldehyde dehydrogenases (ALDH) . Alternatively, the hydroxyl group can undergo rapid Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form an O-glucuronide, facilitating renal excretion.

MetabolicPathways Parent Pyridine-Based Alcohol Intermediate NOxide Pyridine N-Oxide (CYP450: 2B, 2E1, 3A4) Parent->NOxide N-Oxidation Aldehyde Aldehyde Intermediate (ADH / CYP450) Parent->Aldehyde Alcohol Oxidation Glucuronide O-Glucuronide (UGTs) Parent->Glucuronide Glucuronidation Acid Carboxylic Acid (ALDH) Aldehyde->Acid Further Oxidation

Figure 1: Primary metabolic pathways of pyridine-based alcohol intermediates in human liver.

2. In Silico Predictive Modeling Before synthesizing a library of pyridine derivatives, computational modeling is essential to triage compounds with poor predicted stability. Modern in silico approaches utilize machine learning algorithms trained on vast datasets of human liver microsome (HLM) clearance rates.

For instance, Random Forest models like PredMS classify compounds as stable ( 50% remaining at 30 min) or unstable ( < 50% remaining) with high accuracy (0.74) and specificity (0.86) . These models rely on molecular descriptors such as cLogD, topological polar surface area (TPSA), and HOMO/LUMO energy gaps to predict enzyme-substrate binding affinity and reactivity.

Table 1: Comparison of In Silico Predictive Models for Metabolic Stability

Model TypePrimary Data SourceOutput MetricStrengthsLimitations
Machine Learning (e.g., PredMS) HLM % remaining at 30 minBinary (Stable/Unstable)High accuracy, rapid screening of large librariesLacks mechanistic insight; highly dependent on training data
Quantum Mechanical (QM) HOMO/LUMO gaps, cLogDSite of Metabolism (SoM)Identifies specific vulnerable atoms (e.g., N-lone pair)Computationally expensive; low throughput
Structure-Activity Relationship (SAR) Empirical structural modificationsFold-change in CLint​ Direct applicability to lead optimizationRequires synthesis and physical testing of analogs

3. In Vitro Evaluation: The Self-Validating HLM Protocol While in silico models provide a triage mechanism, in vitro validation using Human Liver Microsomes (HLM) is the gold standard for determining intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) . A robust assay must be a self-validating system, incorporating controls that definitively prove causality between the enzyme system and the observed degradation.

Step-by-Step Methodology: Self-Validating HLM Stability Assay

  • Compound Preparation : Prepare the test pyridine-alcohol at a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing 1 µM ensures the substrate concentration is well below the typical Michaelis constant ( Km​ ) for CYP enzymes, allowing the reaction to follow first-order kinetics ( V=(Vmax​/Km​)[S] ).

  • Microsome Pre-incubation : Add pooled HLM (0.5 mg/mL final protein concentration) and pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: This step equilibrates the system to physiological temperature, preventing thermal shock and ensuring maximum enzymatic activity upon initiation.

  • Reaction Initiation : Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, Phase I oxidative metabolism cannot occur.

  • Self-Validation Controls :

    • Minus-NADPH Control: Run a parallel incubation without NADPH. Causality: If degradation occurs here, it proves the instability is due to chemical hydrolysis or non-CYP enzymes, rather than CYP-mediated oxidation.

    • Reference Standards: Include Verapamil (high clearance) and Warfarin (low clearance). Causality: This validates the metabolic competency of the specific HLM batch used.

  • Reaction Quenching : At predefined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to yield a clean supernatant for mass spectrometry.

  • LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the percentage of parent compound remaining.

Workflow Prep 1. Compound Prep (1 µM in buffer) Incubation 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubation Quench 3. Reaction Quenching (Cold ACN + IS) Incubation->Quench LCMS 4. LC-MS/MS Analysis (MRM mode) Quench->LCMS Data 5. Kinetic Modeling (CL_int & t1/2) LCMS->Data Control Self-Validation (-NADPH & Ref Stds) Control->Incubation QC Check

Figure 2: Self-validating high-throughput HLM assay workflow for metabolic stability.

4. Structural Optimization & Mitigation Strategies When a pyridine-alcohol intermediate exhibits high intrinsic clearance, structural optimization is required. The goal is to design out the metabolic liability without compromising the pharmacophore's binding affinity.

Interestingly, replacing a terminal phenyl ring with a pyridine ring can sometimes improve metabolic stability by up to 160-fold, as the electron-withdrawing nature of the nitrogen deactivates the ring toward CYP-mediated epoxidation . However, if the pyridine nitrogen itself or the adjacent alcohol is the site of metabolism, specific mitigation strategies must be employed .

Table 2: SAR Strategies to Improve Metabolic Stability of Pyridine Alcohols

Structural LiabilityModification StrategyMechanistic RationaleExample Outcome
Pyridine N-Oxidation Steric hindrance at C2/C6Bulky groups (e.g., methyl, isopropyl) block CYP access to the nitrogen lone pair.Decreased CLint​ and prevention of N-oxide formation.
Pyridine N-Oxidation Fluorination of the ringThe strong electron-withdrawing effect of fluorine further deactivates the ring toward oxidation.Increased t1/2​ and lowered cLogD.
Alcohol Oxidation α -MethylationSteric bulk prevents ADH/CYP-mediated hydride transfer from the α -carbon.Complete prevention of aldehyde/carboxylic acid formation.
Alcohol Glucuronidation Bioisosteric replacementReplacing the hydroxyl with an oxadiazole or tetrazole removes the reactive nucleophile.Abrogation of Phase II UGT metabolism while maintaining H-bonding.

Conclusion Predicting and optimizing the metabolic stability of pyridine-based alcohol intermediates requires a symbiotic approach combining in silico machine learning models, rigorous self-validating in vitro assays, and rational structure-activity relationship (SAR) design. By understanding the mechanistic causality behind CYP450 N-oxidation and alcohol dehydrogenation, drug development professionals can systematically engineer out metabolic liabilities, thereby accelerating the discovery of robust, efficacious therapeutics.

References

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics (Oxford Academic). URL:[Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom. URL:[Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. URL: [Link]

  • Induction of cytochromes P450 2B and 2E1 in rat liver by isomeric picoline N-oxides. PubMed (NIH). URL:[Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC (NIH). URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC (NIH). URL:[Link]

Methodological & Application

Application Note: Regioselective Two-Step Synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Halogenation, and Validated Synthetic Workflows

Executive Summary

Pyridine derivatives, particularly functionalized 2-chloropyridines like 2-chloro-4-acetylpyridine, are critical scaffolds in medicinal chemistry, frequently serving as advanced intermediates for p38 MAP kinase inhibitors and other immunomodulatory agents[1]. The regioselective functionalization of these deactivated heteroaromatics is a well-documented challenge that requires precise control over electronic and steric parameters[2].

This application note details a highly optimized, self-validating two-step protocol for the synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (CAS: 1823421-44-8). The sequence relies on a regioselective electrophilic aromatic bromination in strongly acidic media, followed by a controlled ketone reduction.

Mechanistic Rationale & Strategic Design (E-E-A-T)

The Causality of Reaction Sequencing

A common pitfall in synthesizing halogenated secondary alcohols is the order of operations. If the ketone is reduced to the alcohol prior to bromination, the subsequent exposure to oxidative brominating agents (e.g., NBS or Br₂) will inevitably oxidize the alcohol back to the ketone. Therefore, ring bromination must precede ketone reduction.

Overcoming α-Bromination via Acidic Deactivation

Direct bromination of 4-acetylpyridines typically suffers from competitive α-bromination at the acetyl methyl group. To circumvent this, the bromination is performed in concentrated sulfuric acid.

  • Enolization Suppression: The strongly acidic medium protonates the carbonyl oxygen, deactivating the α-carbon and completely suppressing unwanted enolate-driven α-bromination.

  • Electrophile Generation: The acid activates N-bromosuccinimide (NBS) to generate a highly reactive bromonium ion ( Br+ ), necessary for attacking the electron-deficient pyridine ring.

Regioselectivity Directives

In the protonated state, the regioselectivity is governed by the C2-chlorine atom, which acts as an ortho/para director via resonance (+M effect). Electrophilic attack is directed to C3 (ortho) and C5 (para). Due to severe steric hindrance at C3—flanked by both the chlorine atom and the bulky protonated acetyl group—electrophilic aromatic substitution occurs exclusively at the sterically accessible C5 position .

MechanisticRationale Acid Strong Acid (H2SO4) Ketone Protonation of Ketone Oxygen Acid->Ketone NBS NBS Activation Acid->NBS Enol Suppression of Enolization (Prevents α-bromination) Ketone->Enol Product Regioselective Ring Bromination Enol->Product BrPlus Generation of Br+ Electrophile NBS->BrPlus BrPlus->Product Regio Steric & Electronic Direction (Para to Cl, C5 Position) Regio->Product

Fig 1. Mechanistic rationale for regioselective C5-bromination avoiding α-bromination.

Step-by-Step Experimental Protocols

Workflow Overview

SyntheticWorkflow SM 2-Chloro-4-acetylpyridine Step1 Step 1: NBS, H2SO4 80 °C, 12 h SM->Step1 Int 5-Bromo-2-chloro- 4-acetylpyridine Step1->Int Step2 Step 2: NaBH4, MeOH 0 °C to RT, 2 h Int->Step2 Prod 1-(5-Bromo-2-chloropyridin- 4-yl)ethanol Step2->Prod

Fig 2. Two-step synthetic workflow from 2-chloro-4-acetylpyridine to the target ethanol.

Protocol 3.1: Synthesis of 5-Bromo-2-chloro-4-acetylpyridine

Objective: Regioselective introduction of bromine at the C5 position.

  • Reaction Setup: Charge a 100 mL round-bottom flask with concentrated H2​SO4​ (50 mL) and cool to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add 2-chloro-4-acetylpyridine (1.55 g, 10.0 mmol) portion-wise to the vigorously stirring acid.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 2.14 g, 12.0 mmol) in small portions over 15 minutes to control the exotherm and prevent localized heating.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Quenching: Cool the reaction to room temperature and carefully pour the mixture over 200 g of crushed ice.

  • Neutralization: Neutralize the highly acidic aqueous phase to pH 7–8 using solid Na2​CO3​ . (Caution: Vigorous CO2​ evolution. Add slowly.)

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 8:2).

Self-Validation & QC:

  • LC-MS: Confirm the presence of the characteristic M, M+2, M+4 isotopic pattern indicative of one Bromine and one Chlorine atom.

  • 1H NMR: Verify the disappearance of the C5 aromatic proton and the retention of the sharp singlet (~2.6 ppm) corresponding to the intact acetyl methyl group.

Protocol 3.2: Synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Objective: Chemoselective reduction of the ketone to a secondary alcohol.

  • Reaction Setup: Dissolve the purified 5-bromo-2-chloro-4-acetylpyridine (1.64 g, 7.0 mmol) in anhydrous methanol (70 mL) and cool to 0 °C under an inert argon atmosphere.

  • Reduction: Add Sodium Borohydride ( NaBH4​ , 0.40 g, 10.5 mmol) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

  • Quenching: Carefully quench the excess hydride by adding saturated aqueous NH4​Cl (20 mL).

  • Workup: Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with Dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na2​SO4​ , and concentrate. Recrystallize from Hexanes/DCM to afford the pure target compound.

Self-Validation & QC:

  • FT-IR: Confirm the appearance of a broad O-H stretch at ~3300 cm−1 and the complete disappearance of the strong C=O stretch at ~1700 cm−1 .

  • 1H NMR: Observe the newly formed methine proton as a quartet and the adjacent methyl group as a doublet, confirming the conversion of the acetyl group to the 1-hydroxyethyl moiety.

Quantitative Data & Yield Summary

ParameterStep 1: Regioselective BrominationStep 2: Ketone Reduction
Starting Material 2-Chloro-4-acetylpyridine5-Bromo-2-chloro-4-acetylpyridine
Reagents NBS (1.2 eq), Conc. H2​SO4​ NaBH4​ (1.5 eq), MeOH
Temperature / Time 80 °C / 12 hours0 °C to RT / 2 hours
Purification Method Flash Chromatography (Hex/EtOAc)Recrystallization (Hex/DCM)
Typical Yield 68 - 72%88 - 92%
Target Purity (HPLC) > 98%> 99%

References

  • United States Patent US 6,509,361 B1 - googleapis.com. Describes the preparation of 2-chloro-4-acetylpyridine and its application in synthesizing p38 MAP kinase inhibitors for inflammatory diseases. 1

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines - MDPI. Details the steric and electronic challenges associated with the regioselective halogenation and functionalization of 2-chloropyridine scaffolds. 2

  • 1-(5-Bromo-2-chloropyridin-4-yl)ethanol - Sigma-Aldrich. Commercial and analytical reference data for the target compound (CAS: 1823421-44-8).

Sources

Application Notes and Protocols for the Enantioselective Reduction of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development, as the stereochemistry of active pharmaceutical ingredients (APIs) profoundly dictates their pharmacological and toxicological profiles.[][2][3][4] This guide provides a detailed exploration of robust and scalable methods for the enantioselective reduction of the prochiral ketone, 1-(5-bromo-2-chloropyridin-4-yl)ethanone, to its corresponding chiral alcohol, 1-(5-bromo-2-chloropyridin-4-yl)ethanol. This chiral pyridyl alcohol is a valuable building block for a variety of potential therapeutic agents. We will delve into both biocatalytic and chemocatalytic approaches, offering in-depth theoretical background, practical insights, and step-by-step protocols to empower researchers in the synthesis of enantiomerically pure products.

Introduction: The Significance of Chiral Pyridyl Alcohols in Medicinal Chemistry

Chiral molecules are fundamental to the specificity of biological interactions.[2] In drug design, isolating a single enantiomer of a chiral drug can lead to improved therapeutic efficacy, a better safety profile, and a more predictable dose-response relationship. The pyridine moiety is a prevalent scaffold in numerous approved drugs due to its ability to engage in a wide range of intermolecular interactions. Consequently, chiral pyridyl alcohols, such as 1-(5-bromo-2-chloropyridin-4-yl)ethanol, represent key intermediates for the synthesis of novel drug candidates. The enantioselective reduction of the corresponding ketone is a direct and efficient strategy to access these valuable chiral building blocks.

Strategic Approaches to Enantioselective Ketone Reduction

The synthesis of a single enantiomer of 1-(5-bromo-2-chloropyridin-4-yl)ethanol can be achieved through several powerful catalytic methods. The choice of method often depends on factors such as desired enantiomer, scalability, cost, and downstream processing considerations. Here, we focus on two highly effective and widely adopted strategies: Biocatalytic Reduction using Ketoreductases and Chemocatalytic Asymmetric Hydrogenation/Reduction.

Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis has emerged as a green and highly selective tool in organic synthesis.[3][5] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at catalyzing the reduction of prochiral ketones to their corresponding chiral alcohols with exceptional enantioselectivity.[6][7] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source.[8] For preparative-scale synthesis, a cofactor regeneration system is typically employed to make the process economically viable.

Mechanism of KRED-Catalyzed Reduction:

The enzymatic reduction proceeds via a stereospecific hydride transfer from the nicotinamide cofactor to the carbonyl carbon of the ketone, which is bound within the chiral active site of the enzyme. The enzyme's three-dimensional structure dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer.

DOT Script for KRED-Catalyzed Reduction Workflow

KRED_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Analysis Prochiral_Ketone 1-(5-Bromo-2-chloropyridin-4-yl)ethanone Reaction_Vessel Reaction Vessel (Buffer, pH control, Temp control) Prochiral_Ketone->Reaction_Vessel KRED_System Ketoreductase (KRED) & Cofactor Regeneration System KRED_System->Reaction_Vessel Extraction Product Extraction Reaction_Vessel->Extraction Reaction Completion Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Chiral HPLC Analysis (ee determination) Purification->Analysis Final_Product Enantiopure 1-(5-Bromo-2-chloropyridin-4-yl)ethanol Analysis->Final_Product

Caption: Experimental workflow for the biocatalytic asymmetric reduction.

Protocol 1: Screening and Preparative Scale Bioreduction using a Ketoreductase

This protocol outlines a general procedure for screening a panel of ketoreductases and scaling up the reaction with the best-performing enzyme.

Materials and Reagents:

  • 1-(5-Bromo-2-chloropyridin-4-yl)ethanone

  • Ketoreductase (KRED) screening kit (various commercially available kits)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Thermostatted shaker

  • Centrifuge

  • pH meter

  • Rotary evaporator

  • Chromatography equipment (e.g., flash chromatography system)

  • Chiral HPLC system with a suitable chiral column (e.g., polysaccharide-based)

Part A: KRED Screening

  • Prepare Stock Solutions:

    • Substrate stock: 100 mM solution of 1-(5-bromo-2-chloropyridin-4-yl)ethanone in a minimal amount of a water-miscible organic solvent (e.g., DMSO or isopropanol).

    • Cofactor stock: 10 mM NAD(P)⁺ in buffer.

    • GDH stock: 10 mg/mL in buffer.

    • Glucose stock: 1 M in buffer.

  • Set up Screening Reactions (in microtiter plates or vials):

    • To each well/vial, add 800 µL of potassium phosphate buffer.

    • Add 10 µL of the substrate stock solution (final concentration ~1.25 mM).

    • Add 20 µL of the cofactor stock solution (final concentration ~0.2 mM).

    • Add 20 µL of the GDH stock solution.

    • Add 50 µL of the glucose stock solution (final concentration ~50 mM).

    • Initiate the reaction by adding a specific amount of each KRED to be screened (as per the manufacturer's instructions).

    • Include a control reaction without any KRED.

  • Incubation and Monitoring:

    • Seal the plate/vials and incubate at a controlled temperature (e.g., 30 °C) with shaking.

    • After 24 hours, quench the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Analyze the organic layer by chiral HPLC to determine the conversion and enantiomeric excess (ee).

Part B: Preparative Scale Synthesis

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 1.0 g of 1-(5-bromo-2-chloropyridin-4-yl)ethanone in a minimal amount of isopropanol and add it to 100 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add NAD(P)⁺ (e.g., 0.1 mol%) and glucose (1.5 equivalents).

    • Add the optimized ketoreductase (e.g., KRED-XXX, with appropriate units of activity) and glucose dehydrogenase.

  • Reaction Execution:

    • Stir the mixture at a controlled temperature (e.g., 30 °C).

    • Monitor the pH and adjust as necessary to maintain it at 7.0.

    • Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Work-up and Purification:

    • Once the reaction has reached completion (typically >99% conversion), saturate the aqueous layer with NaCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified product by chiral HPLC.

Table 1: Representative Data for KRED-Catalyzed Reduction

KetoreductaseCofactorCo-substrateTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee%)
KRED-ANADPHIsopropanol3012>98>99 (for R-alcohol)
KRED-BNADHGlucose3024>99>99 (for S-alcohol)

Note: This data is illustrative. Actual results will depend on the specific KRED and reaction conditions.

Chemocatalytic Asymmetric Reduction

For large-scale industrial applications, chemocatalytic methods offer advantages in terms of high turnover numbers and simplified downstream processing. Two prominent methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenation.

2.2.1. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[9][10][11] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide).[9]

Mechanism of CBS Reduction:

The reaction proceeds through a six-membered, chair-like transition state. The ketone coordinates to the Lewis acidic boron of the catalyst, and the hydride is delivered from the borane complexed to the nitrogen atom. The stereochemical outcome is dictated by the steric interactions between the ketone's substituents and the catalyst's chiral framework, with the larger substituent preferentially occupying the pseudo-equatorial position to minimize steric hindrance.[12]

DOT Script for CBS Reduction Mechanism

CBS_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Enantioselective Reduction CBS_Cat Chiral Oxazaborolidine (CBS Catalyst) Activated_Cat Activated Catalyst-Borane Complex CBS_Cat->Activated_Cat Borane BH3 Source (e.g., BH3-THF) Borane->Activated_Cat Transition_State Six-membered Transition State Activated_Cat->Transition_State Ketone 1-(5-Bromo-2-chloropyridin-4-yl)ethanone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Cat Catalyst Regeneration Chiral_Alcohol Chiral 1-(5-Bromo-2-chloropyridin-4-yl)ethanol Product_Complex->Chiral_Alcohol Hydrolysis

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol 2: CBS-Catalyzed Asymmetric Reduction

Materials and Reagents:

  • 1-(5-Bromo-2-chloropyridin-4-yl)ethanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

  • Magnetic stirrer and hotplate/cooling bath

  • Rotary evaporator

  • Chiral HPLC system

Procedure:

  • Reaction Setup (under an inert atmosphere, e.g., Argon):

    • To a dry, three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add the CBS catalyst (e.g., 0.1 equivalents, 1 M in toluene).

    • Cool the flask to 0 °C.

    • Slowly add borane-dimethyl sulfide complex (0.6 equivalents) to the catalyst solution while maintaining the temperature below 5 °C. Stir for 15 minutes.

  • Substrate Addition:

    • In a separate flask, dissolve 1-(5-bromo-2-chloropyridin-4-yl)ethanone (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst mixture over 30 minutes, keeping the internal temperature below 5 °C.

  • Reaction and Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the reaction progress by TLC or HPLC.

  • Quenching and Work-up:

    • Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane (caution: hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl and stir for another 30 minutes.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

2.2.2. Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of a wide range of ketones using molecular hydrogen.[13][14] This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[13]

Protocol 3: Noyori-Type Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas.[15] A common hydrogen source is a mixture of formic acid and triethylamine or isopropanol.

Materials and Reagents:

  • 1-(5-Bromo-2-chloropyridin-4-yl)ethanone

  • [RuCl₂( (R,R)-TsDPEN)(p-cymene)] or a similar Noyori-type precatalyst

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Catalyst Activation:

    • In a reaction vessel under an inert atmosphere, dissolve the ruthenium precatalyst (e.g., 0.01 equivalents) in the anhydrous solvent.

  • Reaction Mixture:

    • Add 1-(5-bromo-2-chloropyridin-4-yl)ethanone (1.0 equivalent).

    • Prepare a 5:2 mixture of formic acid and triethylamine and add it to the reaction vessel.

  • Reaction and Monitoring:

    • Stir the reaction at a specified temperature (e.g., 25-40 °C).

    • Monitor the reaction progress by HPLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry, filter, and concentrate the organic phase.

    • Purify by column chromatography.

  • Analysis:

    • Determine the enantiomeric excess by chiral HPLC.

Table 2: Comparison of Asymmetric Reduction Methods

MethodCatalyst TypeReductantKey AdvantagesPotential Considerations
Biocatalysis (KRED) EnzymeNAD(P)H (regenerated)High enantioselectivity, mild conditions, "green"Enzyme screening required, potential for substrate/product inhibition
CBS Reduction Chiral OxazaborolidineBorane sourceHigh predictability, commercially available catalystsStoichiometric borane, cryogenic temperatures may be needed
Noyori Hydrogenation Chiral Ru ComplexH₂ or H-donorHigh catalyst efficiency (low loading), broad applicabilityCatalyst cost, may require specialized equipment (for H₂)

Analytical Methodology: Chiral HPLC for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[16][17]

Protocol 4: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., CHIRALCEL® or CHIRALPAK® series) are often effective for a wide range of compounds.[18][19]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.

  • Method Development:

    • Screen several chiral columns with a standard mobile phase (e.g., 90:10 hexane:isopropanol).

    • Optimize the ratio of the mobile phase components to achieve baseline separation of the enantiomers.

    • Adjust the flow rate and column temperature to fine-tune the separation.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Conclusion

The enantioselective reduction of 1-(5-bromo-2-chloropyridin-4-yl)ethanone to its corresponding chiral alcohol is a critical transformation for accessing valuable intermediates in pharmaceutical research. This guide has provided a comprehensive overview of both biocatalytic and chemocatalytic methods, complete with detailed protocols and the underlying scientific principles. By leveraging these powerful synthetic strategies, researchers can efficiently and reliably produce enantiomerically pure 1-(5-bromo-2-chloropyridin-4-yl)ethanol, paving the way for the discovery and development of novel therapeutic agents.

References

  • Taylor, S. C., & Davenport, R. J. (2012). Asymmetric reduction of acetophenone derivatives by Lens culinaris. Biocatalysis and Biotransformation, 30(5-6), 460-466. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 55-91). CRC Press. [Link]

  • Monte, F. J. Q., et al. (2012). Asymmetric reduction of acetophenone derivatives by Lens culinaris. Biocatalysis and Biotransformation, 30(5-6), 460-466. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Zhu, D., & Hua, L. (2006). Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with anti-Prelog Enantioselectivity. The Journal of Organic Chemistry, 71(21), 8033–8037. [Link]

  • Al-Zereini, W. A. (2011). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 22(1), 1-8. [Link]

  • PharmaCompass. (n.d.). Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. [Link]

  • Patel, R. N. (2003). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology and Biotechnology, 30(5), 261-274. [Link]

  • Sheldon, R. A., & Woodley, J. M. (2018). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 54(48), 6133-6147. [Link]

  • Werkmeister, S., et al. (2014). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 43(33), 12615-12626. [Link]

  • Straeter, N., & Breit, B. (2007). Enzyme-catalyzed regio- and enantioselective ketone reductions. Methods in Molecular Biology, 353, 1-13. [Link]

  • ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • Banerjee, U. C., & Kumar, R. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Chirality, 18(1), 67-74. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

  • Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Expert Opinion on Drug Discovery, 1(4), 375-397. [Link]

  • Organic Chemistry. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • Pollard, D. J., & Woodley, J. M. (2007). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 31(3), 84-92. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 48(1), 6-25. [Link]

  • Goldberg, S. L., et al. (2005). Purification and Cloning of a Ketoreductase used for the Preparation of Chiral Alcohols. Advanced Synthesis & Catalysis, 347(7-8), 1073-1080. [Link]

  • Wang, J.-B., et al. (2007). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica, 23(5), 779-783. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. [Link]

  • Kumar, A., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 188. [Link]

  • Zou, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 928399. [Link]

  • Daicel Chiral Technologies. (n.d.). "Chiral Impurity Methods – Case Study". HPLC. [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

  • Negishi, E.-i., et al. (2011). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Proceedings of the National Academy of Sciences, 108(23), 9635-9640. [Link]

  • Francotte, E. (2020, November 12). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]

  • Minnaard, A. J. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Boffi, A., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Request PDF. [Link]

  • Li, H., et al. (2022). Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. Molecules, 27(18), 6099. [Link]

Sources

Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyridine ring is a privileged scaffold in pharmaceutical chemistry and agrochemicals[1]. Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient, making the 2- and 4-positions highly susceptible to nucleophilic attack[1]. Nucleophilic aromatic substitution (SNAr) of 2-chloropyridines proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as the Meisenheimer complex[1][2].

While the general halogen reactivity trend for SNAr is F > Cl > Br > I (driven by the electronegativity required to stabilize the transition state), unactivated 2-chloropyridines often present an activation barrier that requires harsh conditions, specialized catalysts, or continuous flow technologies to overcome[1][3]. This application note synthesizes field-proven protocols for the amination, alkoxylation, and thiolation of 2-chloropyridine derivatives, providing researchers with self-validating workflows designed for high yield and scalability.

SNAr Workflow & Decision Matrix

The selection of an SNAr protocol depends heavily on the nucleophile's strength and the electronic nature of the pyridine substrate. The following logical matrix dictates the experimental approach:

SNAr_Workflow Start 2-Chloropyridine Substrate NucType Determine Nucleophile Start->NucType Amine Nitrogen Nucleophile (Amines) NucType->Amine Oxygen Oxygen Nucleophile (Alkoxides) NucType->Oxygen Sulfur Sulfur Nucleophile (Thiols/GSH) NucType->Sulfur Flow Continuous Flow / MW NMP, 200-260 °C Amine->Flow Unactivated DABCO DABCO Catalysis MeCN, 50 °C Amine->DABCO Activated/Mild ClassicalO Classical SNAr NaOMe/MeOH, Reflux Oxygen->ClassicalO ClassicalS Base-Promoted Water/EtOH, 80 °C Sulfur->ClassicalS Product Substituted Pyridine Derivative Flow->Product DABCO->Product ClassicalO->Product ClassicalS->Product

Decision matrix for selecting SNAr protocols for 2-chloropyridine derivatives.

Quantitative Data Summary

To guide protocol selection, the following table summarizes typical reaction conditions, residence/reaction times, and expected yields for the substitution of 2-chloropyridine with various nucleophiles.

Nucleophile ClassSpecific ReagentCatalyst / AdditiveSolventTemp (°C)TimeTypical YieldRef
Secondary Amine Piperidine / MorpholineNoneNMP260 °C25 min (Flow)85-90%[3]
Alkoxide Sodium MethoxideNoneMeOH / NMP100 °C / Reflux4-6 hours80-85%[4]
Thiolate Glutathione (GSH)MGST1 (Enzyme)Aq. Buffer37 °C1 hourVariable[2]
Azide / Amine Sodium Azide / AminesDABCOMeCN50 °C12 hours60-80%[5]

Detailed Experimental Protocols

Protocol A: Uncatalyzed Amination via High-Temperature Continuous Flow

Unactivated 2-chloropyridines exhibit a high activation barrier for amination. Conventional batch heating requires days to achieve moderate yields[3]. By utilizing a continuous flow reactor, temperatures can safely exceed the solvent's boiling point, driving the reaction to completion in minutes[3].

Materials:

  • 2-Chloropyridine (1.0 equiv, 2.5 mmol)

  • Secondary Amine (e.g., Piperidine) (2.2 equiv, 5.5 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5.0 mL)

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the continuous flow system (e.g., stainless steel spiral-coil reactor, 10 m × 1/16′′ o.d.) with pure NMP at a flow rate of 0.1 mL/min[3].

  • Pressurization & Heating: Pre-heat the reactor zone to 260 °C. Apply a steady backpressure of 1000 psi using a cartridge-type pressure regulator to maintain NMP in the liquid phase[3].

  • Reagent Injection: Prepare a 0.5 M solution of 2-chloropyridine and the secondary amine in NMP. Inject the mixture into the flow stream[3].

  • Reaction: Maintain the flow rate at 0.1 mL/min, which corresponds to a residence time of exactly 25 minutes in the heated zone[3].

  • Workup (Self-Validation): Collect the effluent. The short reaction time minimizes tar formation and side products[3]. Dilute the NMP solution with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual NMP, dry over anhydrous Na2SO4, and concentrate.

  • Analysis: Confirm product formation via LC-MS (expected [M+H]+ peak for the 2-aminopyridine derivative).

Protocol B: Alkoxylation via Classical SNAr (Sodium Methoxide)

Oxygen nucleophiles are harder than nitrogen nucleophiles and readily attack the electron-deficient 2-position. This protocol utilizes sodium methoxide for the synthesis of 2-methoxypyridine[4].

Materials:

  • 2-Chloropyridine (1.0 equiv, 100 mmol, 11.3 g)

  • Sodium metal (for alkoxide generation) or commercial NaOMe

  • Anhydrous Methanol / NMP

Step-by-Step Procedure:

  • Alkoxide Generation: In a flame-dried, nitrogen-purged 3-neck flask equipped with a reflux condenser, carefully dissolve sodium metal in anhydrous methanol to generate a concentrated solution of sodium methoxide[4]. Causality: Generating the alkoxide freshly ensures the absence of hydroxide impurities, which would competitively form 2-pyridone.

  • Solvent Exchange (Optional but Recommended): For highly unactivated substrates, add NMP and distill off the excess methanol to raise the boiling point of the reaction mixture[4].

  • Substitution: Add 2-chloropyridine (11.3 g) to the alkoxide solution. Heat the mixture to reflux (or 100 °C if using NMP) for 4 to 6 hours[4].

  • Monitoring: Monitor the consumption of 2-chloropyridine via TLC (Hexanes:EtOAc). The precipitation of sodium chloride (NaCl) serves as a visual indicator of reaction progress[4].

  • Workup: Cool to room temperature. Filter off the precipitated NaCl. Evaporate the filtrate under reduced pressure. Purify the residue via vacuum distillation (bp ~65 °C / 15 mm Hg) or column chromatography[4].

Protocol C: DABCO-Catalyzed Mild SNAr

For substrates bearing sensitive functional groups that cannot tolerate 260 °C flow conditions or harsh refluxes, 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a potent nucleophilic catalyst. DABCO attacks the 2-chloropyridine to form a highly reactive quaternary ammonium intermediate (DABCO adduct), which is subsequently displaced by the target nucleophile under significantly milder conditions[5].

Materials:

  • Activated 2-Chloropyridine derivative (e.g., methyl 2-chloro-5-pyridinecarboxylate) (1.0 equiv)

  • Nucleophile (Amine or Azide) (1.2 equiv)

  • DABCO (10-20 mol%)

  • Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Adduct Formation: Dissolve the 2-chloropyridine derivative and DABCO in anhydrous MeCN. Stir at room temperature to 50 °C. Note: DABCO catalysis is highly dependent on the electronic activation of the pyridine ring; unsubstituted 2-chloropyridine may not form the adduct efficiently without electron-withdrawing groups[5].

  • Nucleophilic Displacement: Add the target nucleophile (e.g., sodium azide or a primary amine) to the reaction mixture[5].

  • Reaction: Stir the mixture at 50 °C for 12 hours. The DABCO adduct is rapidly consumed, acting as a superior leaving group compared to the native chloride[5].

  • Workup: Concentrate the MeCN. Partition the residue between dichloromethane and water. The aqueous wash removes the regenerated DABCO catalyst. Dry and concentrate the organic layer to yield the substituted product[5].

Troubleshooting & Causality in Experimental Design

  • Solvent Selection (NMP vs. MeCN): NMP is prioritized in uncatalyzed aminations because its high polarity stabilizes the charge-separated Meisenheimer transition state, and its high boiling point allows for extreme heating profiles[3]. MeCN is preferred for DABCO catalysis to maintain the solubility of the ionic DABCO-adduct intermediate[5].

  • Leaving Group Dynamics: If a reaction stalls with a 2-chloropyridine, consider synthesizing the 2-fluoropyridine analogue. Fluorine is a vastly superior leaving group in SNAr due to its extreme electronegativity, which lowers the energy of the transition state during the initial addition step[1].

  • Steric Hindrance: Substitution at the 2-position is highly sensitive to the steric bulk of the nucleophile. When using bulky secondary amines, continuous flow at elevated pressures (1000 psi) forces the molecules into the necessary proximity, overcoming the entropic penalty of the transition state[3].

References

  • Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1 ResearchGate / DMD URL:[Link]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines National Science Foundation (NSF) URL:[Link]

  • Copper(I) Halide Catalysed Synthesis of Alkyl Aryl and Alkyl Heteroaryl Ethers MDMA.ch / Z. Naturforsch URL:[Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The functionalization of dihaloheteroarenes is a cornerstone of modern medicinal chemistry, enabling the modular synthesis of complex active pharmaceutical ingredients (APIs). Among these scaffolds, 5-bromo-2-chloropyridine is highly privileged due to its orthogonal reactivity profile.

The primary synthetic challenge when utilizing this scaffold is achieving strict chemoselectivity . Because both the C2 and C5 positions possess halogen leaving groups, a poorly optimized palladium-catalyzed cross-coupling can result in mixtures of regioisomers, bis-aminated byproducts, or oligomers. This application note provides a comprehensive, self-validating methodology for the highly chemoselective Buchwald-Hartwig amination at the C5 position (C–Br bond), leaving the C2 position (C–Cl bond) intact for downstream functionalization[1][2].

Mechanistic Causality: Why the C-Br Bond Reacts First

To master this protocol, one must understand the thermodynamic and kinetic forces governing the catalytic cycle. The chemoselectivity of this reaction is driven by two primary factors: bond dissociation energy and ligand geometry.

  • Bond Dissociation Energy (BDE): The C–Br bond has a significantly lower BDE (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). In palladium-catalyzed couplings, the rate of oxidative addition strictly follows the order of I > Br > Cl >> F[3][4]. Therefore, the active Pd(0) species inserts into the C5–Br bond orders of magnitude faster than the C2–Cl bond.

  • Ligand Bite Angle (The Xantphos Advantage): While oxidative addition dictates where the catalyst goes, the ligand dictates how fast it leaves. Xantphos is a bidentate phosphine ligand with a remarkably wide bite angle (111°). This wide angle forces the Pd(II) intermediate into a geometry that dramatically accelerates the final reductive elimination step[2]. By speeding up product release, Xantphos prevents the catalyst from lingering and migrating to the adjacent C–Cl bond, thereby suppressing bis-amination.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd 1. Oxidative Addition (Chemoselective at C-Br) Pd0->OxAdd 5-bromo-2-chloropyridine PdII_1 L_nPd(II)(Ar)(Br) Ar = 2-chloropyridin-5-yl OxAdd->PdII_1 AmineCoord 2. Amine Coordination & Deprotonation PdII_1->AmineCoord HNR2, Base (e.g., NaOtBu) PdII_2 L_nPd(II)(Ar)(NR2) AmineCoord->PdII_2 RedElim 3. Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product 5-Amino-2-chloropyridine Product RedElim->Product

Catalytic cycle of the chemoselective Buchwald-Hartwig amination at the C-Br bond.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized conditions for various amine nucleophiles using the Pd2(dba)3 / Xantphos system. The data illustrates that while strong bases (NaOtBu) are optimal for robust secondary amines, weaker bases (Cs2CO3) must be deployed for primary anilines to prevent base-catalyzed side reactions[1][2].

Table 1: Scope and Chemoselectivity of 5-Bromo-2-chloropyridine Amination

Amine NucleophileCatalyst / LigandBaseSolvent (100 °C)Isolated Yield (%)Chemoselectivity (C5 : C2)
1-N-Boc-piperazinePd2(dba)3 / XantphosNaOtBuToluene96%97 : 3
MorpholinePd2(dba)3 / XantphosNaOtBuToluene92%>95 : 5
Aniline (Primary)Pd2(dba)3 / XantphosCs2CO3Toluene88%>95 : 5
BenzylaminePd2(dba)3 / XantphosNaOtBuToluene85%90 : 10

Note: Data reflects standard optimization parameters. Yields are based on isolated, chromatographically pure products.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure experimental integrity before proceeding to the next phase.

Workflow Prep 1. Preparation Flame-dry flask Argon purge Reagents 2. Reagent Loading Pd2(dba)3, Xantphos, Substrates, Base Prep->Reagents Solvent 3. Solvent Add anhydrous, degassed Toluene Reagents->Solvent React 4. Reaction Heat to 100°C Monitor by LC-MS Solvent->React Workup 5. Workup Quench, Extract, Chromatography React->Workup

Step-by-step experimental workflow for the amination of 5-bromo-2-chloropyridine.

Step 1: Equipment Preparation & Inert Atmosphere
  • Action: Flame-dry a Schlenk flask or a thick-walled reaction tube equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Repeat this cycle three times.

  • Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric oxygen, which irreversibly converts them into inactive Pd(II) oxides[3].

  • Validation Check: The flask should be cool to the touch before adding any reagents to prevent thermal degradation of the catalyst powder.

Step 2: Reagent Loading
  • Action: To the flask, add 5-bromo-2-chloropyridine (1.0 equiv, e.g., 1.0 mmol), the amine nucleophile (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (6 mol%), and NaOtBu (1.5 equiv).

  • Causality: A 3:1 ratio of Ligand to Pd dimer (which contains two Pd atoms, effectively making it a 1.5:1 Ligand:Pd ratio) ensures complete coordination of the palladium center, preventing the precipitation of palladium black[1]. The 1.5 equivalents of base ensure complete deprotonation of the amine during the catalytic cycle.

Step 3: Solvent Addition and Degassing
  • Action: Add anhydrous toluene (0.1 M relative to the pyridine scaffold). Sparge the mixture with Argon for 15 minutes.

  • Causality: Toluene is selected because it effectively solubilizes the non-polar Pd-Xantphos complex while allowing the inorganic byproduct (NaBr) to precipitate, driving the reaction forward via Le Chatelier's principle[5].

  • Validation Check: The initial mixture will appear as a dark purple/red suspension due to the unactivated Pd2(dba)3.

Step 4: Reaction Initiation and Monitoring
  • Action: Seal the vessel and heat the reaction mixture to 100 °C in a pre-heated oil bath for 3 to 12 hours.

  • Validation Check 1 (Visual): Within the first 15–30 minutes of heating, the solution should transition from dark purple to a homogeneous yellow or orange solution. This color shift is the definitive visual confirmation that the active Pd(0)-Xantphos complex has formed. If the solution turns black, the catalyst has decomposed (palladium black precipitation).

  • Validation Check 2 (Analytical): After 3 hours, withdraw a 10 µL aliquot under Argon, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~191.9/193.9 for 5-bromo-2-chloropyridine) is completely absent.

Step 5: Workup and Purification
  • Action: Cool the reaction to room temperature. Quench by adding water (equal volume to toluene) and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Causality: Water neutralizes any remaining strong base and dissolves the precipitated NaBr salts, separating them from the organic product.

  • Action: Purify the crude residue via silica gel flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Formation of Palladium Black Oxygen contamination or insufficient ligand coordination.Ensure rigorous degassing (sparging or freeze-pump-thaw). Verify the Pd:Ligand ratio is strictly maintained.
High levels of C2-amination Temperature too high or base too strong.Lower reaction temperature to 80 °C. Switch from NaOtBu to a milder base like Cs2CO3 or K3PO4.
Incomplete Conversion Catalyst poisoning by amine impurities or wet solvent.Distill the amine prior to use. Ensure toluene is strictly anhydrous. Do not simply extend time; spike with an additional 1 mol% Pd2(dba)3.

References

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters.[Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.[Link]

Sources

Application Note: Scalable Continuous-Flow Manufacturing of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Focus: Regioselective Magnesiation, Continuous Flow Chemistry, Process Intensification

Executive Summary

The synthesis of highly functionalized halopyridines, such as 1-(5-Bromo-2-chloropyridin-4-yl)ethanol , presents a classic process chemistry challenge. Traditional batch metalation of 5-bromo-2-chloropyridine requires strict cryogenic conditions (–78 °C) to prevent the "halogen dance" isomerization and destructive dimerization.

This application note details a highly scalable, continuous-flow manufacturing protocol utilizing the Knochel-Hauser base (TMPMgCl·LiCl) [1]. By transitioning from batch to microreactor flow chemistry, the kinetic C4-magnesiated intermediate is generated and trapped within seconds at a mild –10 °C. This self-validating system dramatically improves space-time yields, ensures batch-to-batch reproducibility, and eliminates the energy costs associated with cryogenic cooling.

Mechanistic Rationale: Overcoming the Halogen Dance

The Causality of Experimental Choices

In 5-bromo-2-chloropyridine, the C4 proton is flanked by the inductive electron-withdrawing effects of the C5-bromo and C2-chloro groups, making it the most acidic site for deprotonation. However, metalating this position in a batch reactor introduces severe chemoselectivity issues:

  • The Halogen Dance: The resulting 4-metalated species is kinetically favored but thermodynamically unstable. If not quenched immediately, it undergoes a rapid halogen migration to form the more stable 3-metalated-4-bromopyridine isomer [2].

  • Cryogenic Limitations: To suppress this isomerization and prevent nucleophilic attack on unreacted starting material, batch processes must be run at –78 °C. Scaling cryogenic reactors is capital-intensive and often suffers from poor heat transfer, leading to localized "hot spots" that ruin product purity.

The Flow Chemistry Solution: By utilizing TMPMgCl·LiCl in a continuous-flow microreactor, we achieve rapid, homogeneous mixing. The base exhibits superior functional group tolerance compared to LDA. The flow setup restricts the residence time ( tres​ ) of the highly reactive 5-bromo-2-chloro-4-pyridylmagnesium chloride intermediate to exactly 30 seconds. This traps the kinetic product with acetaldehyde before the halogen dance can occur, allowing the reaction to be safely conducted at –10 °C [3].

Mechanism SM 5-Bromo-2-chloropyridine Base TMPMgCl·LiCl (Knochel Base) Deprotonation at C4 SM->Base Int 5-Bromo-2-chloro-4-pyridylmagnesium chloride (Kinetic Intermediate) Base->Int Elec Acetaldehyde (CH3CHO) Nucleophilic Addition Int->Elec HD Halogen Dance / Dimerization (Suppressed in Flow) Int->HD Batch/Slow Quench Prod 1-(5-Bromo-2-chloropyridin-4-yl)ethanol Elec->Prod

Mechanistic pathway highlighting C4-magnesiation and suppression of the halogen dance in flow.

Continuous Flow Reactor Configuration

The process utilizes a commercially available mesoflow reactor system equipped with high-precision syringe pumps and PTFE/PFA tubing (0.8 mm inner diameter) to ensure optimal mass and heat transfer.

FlowSetup PumpA Pump A 5-Bromo-2-chloropyridine (0.5 M in THF) Mixer1 T-Mixer 1 (-10 °C) PumpA->Mixer1 PumpB Pump B TMPMgCl·LiCl (0.6 M in THF) PumpB->Mixer1 PumpC Pump C Acetaldehyde (1.0 M in THF) Mixer2 T-Mixer 2 (-10 °C) PumpC->Mixer2 Coil1 Residence Coil 1 (t_res = 30 s, -10 °C) Mixer1->Coil1 Coil1->Mixer2 Coil2 Residence Coil 2 (t_res = 60 s, 0 °C) Mixer2->Coil2 Collection Collection Flask (aq. NH4Cl quench) Coil2->Collection

Continuous flow reactor configuration for the magnesiation and subsequent electrophilic quench.

Experimental Protocol

Reagent Preparation (Under Argon)
  • Solution A (Substrate): Dissolve 5-bromo-2-chloropyridine (9.62 g, 50.0 mmol) in anhydrous THF to a total volume of 100 mL (0.5 M).

  • Solution B (Base): Commercial TMPMgCl·LiCl solution in THF/toluene (titrated to 0.6 M using iodine/LiCl method).

  • Solution C (Electrophile): Dissolve anhydrous acetaldehyde (4.41 g, 100.0 mmol) in anhydrous THF to a total volume of 100 mL (1.0 M).

Flow Execution
  • System Priming: Flush the entire flow system with anhydrous THF at 5.0 mL/min for 10 minutes to ensure the removal of trace moisture.

  • Temperature Equilibration: Submerge T-Mixer 1, Residence Coil 1 (Volume = 2.5 mL), and T-Mixer 2 in a cooling bath set to –10 °C. Submerge Residence Coil 2 (Volume = 5.0 mL) in a secondary bath set to 0 °C.

  • Flow Rates:

    • Pump A (Substrate): Set to 2.5 mL/min (1.0 equiv).

    • Pump B (Base): Set to 2.5 mL/min (1.2 equiv).

    • Note: Combined flow rate in Coil 1 is 5.0 mL/min, yielding a tres​ of 30 seconds.

    • Pump C (Electrophile): Set to 2.5 mL/min (2.0 equiv).

    • Note: Combined flow rate in Coil 2 is 7.5 mL/min, yielding a tres​ of 40 seconds.

  • Steady-State Collection: Discard the first 3 system volumes (approx. 25 mL) to account for dispersion. Collect the steady-state output into a stirred flask containing saturated aqueous NH₄Cl (100 mL) at 0 °C.

Workup and Isolation
  • Transfer the quenched biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to afford 1-(5-Bromo-2-chloropyridin-4-yl)ethanol as a pale yellow solid.

Quantitative Data & Process Optimization

The table below summarizes the optimization parameters. The data validates that strict control over residence time in a flow regime is critical. Extending the residence time beyond 30 seconds at higher temperatures leads to the degradation of the intermediate.

EntryReactor TypeBaseTemp (°C)Residence Time 1 (s)Isolated Yield (%)Purity (HPLC, %)
1BatchLDA–7818004562 (Dimerization)
2FlowTMPMgCl·LiCl–20107288
3 Flow TMPMgCl·LiCl –10 30 94 >98
4FlowTMPMgCl·LiCl0606875 (Halogen Dance)

Table 1: Comparison of batch vs. continuous flow parameters for the synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol.

References

  • Becker, M. R., & Knochel, P. (2015). Practical Continuous-Flow Trapping Metalations of Functionalized Arenes and Heteroarenes Using TMPLi in the Presence of Mg, Zn, Cu, or La Halides. Angewandte Chemie International Edition, 54(42), 12501-12505.[Link]

  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry–A European Journal, 28(71), e202202286.[Link]

  • Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(1), 2-25.[Link]

crystallization techniques for 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Advanced Crystallization and Chiral Resolution Protocols for 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Abstract

This technical guide provides detailed application notes and robust protocols for the crystallization of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol, a key heterocyclic intermediate in pharmaceutical development. The ability to generate high-purity, crystalline material is paramount for ensuring batch-to-batch consistency, controlling polymorphic form, and enabling effective purification. Furthermore, as a chiral molecule, its separation into single enantiomers is often a critical step for developing stereospecific therapeutics. This document outlines methodologies for general purification via cooling and anti-solvent crystallization, as well as a specific protocol for enantiomeric separation through diastereomeric salt formation. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the scientific principles behind experimental choices to facilitate troubleshooting and optimization.

Introduction: The Critical Role of Crystallization

1-(5-Bromo-2-chloropyridin-4-yl)ethanol is a substituted pyridine derivative whose structural complexity—featuring a halogenated aromatic ring, a hydroxyl group, and a chiral center—presents unique challenges and opportunities in its purification and isolation. Crystallization is not merely a purification step; it is the primary method to control the solid-state properties of an Active Pharmaceutical Ingredient (API) or intermediate, which can profoundly impact solubility, stability, and bioavailability.[1] For a chiral compound like this, crystallization can also be leveraged as a powerful tool for resolving a racemic mixture into its constituent enantiomers, a process known as chiral resolution.[2]

The presence of both hydrogen-bond-donating (hydroxyl) and -accepting (pyridine nitrogen) groups, combined with the polar C-Cl and C-Br bonds, suggests that solvent selection will be a critical parameter governing crystallization success. This guide provides a systematic approach to developing a robust crystallization process.

Foundational Principles: Solvent Selection and Screening

The success of any crystallization protocol hinges on the appropriate choice of solvent or solvent system. The ideal solvent should exhibit moderate solubility at room temperature and high solubility at an elevated temperature for cooling crystallization, or be part of a miscible pair where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[3]

Causality in Solvent Selection: The molecular structure of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol dictates its solubility. The ethanol sidechain, particularly the hydroxyl group, imparts polarity and hydrogen bonding capability, favoring polar protic solvents (e.g., alcohols). The halogenated pyridine core is more moderately polar and will contribute to solubility in a broader range of organic solvents. Therefore, a logical starting point for screening is a range of solvents with varying polarities.

Protocol 1: Rapid Solvent Screening

This protocol allows for the efficient determination of suitable crystallization solvents using a small amount of material.

  • Preparation: Aliquot approximately 10-15 mg of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol into several small, clean vials.

  • Solvent Addition (Room Temp): To each vial, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition, up to a volume of 0.5 mL. Note the solubility at ambient temperature.

    • Ideal "Good" Solvents: The compound dissolves completely in a small volume (<0.3 mL).

    • Potential Cooling Crystallization Solvents: The compound is sparingly soluble or insoluble.

    • Potential "Anti-Solvents": The compound is completely insoluble.

  • Heating: For vials where the compound was sparingly soluble or insoluble, heat the mixture gently (e.g., to 50-60°C) while stirring. If the compound dissolves, it is a strong candidate for cooling crystallization.

  • Documentation: Record all observations in a table to guide protocol selection.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Example Solvents Expected Interaction
Polar Protic Ethanol, Methanol, Isopropanol (IPA) High solubility expected due to hydrogen bonding with the hydroxyl group. Good candidates for "solvent" in anti-solvent systems or for cooling crystallization if solubility is moderate at room temp.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN) Moderate to good solubility expected. Often used in solvent/anti-solvent pairs.
Non-Polar Heptane, Hexane, Toluene Low solubility expected. Excellent candidates for "anti-solvents".

| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Intermediate solubility. MTBE is a good candidate for an anti-solvent. |

Protocols for Achiral Crystallization and Purification

These methods are designed to purify the racemic compound from crude reaction mixtures, removing impurities and isolating a single, stable crystalline form. The choice between methods depends on the results of the solvent screen.

Workflow for Selecting a Purification Method

The following diagram illustrates the decision-making process for selecting an appropriate achiral crystallization protocol based on initial solubility screening.

Crystallization Workflow cluster_screening Solvent Screening cluster_decision Decision Point cluster_protocols Select Protocol Screen Perform Solvent Screen (Protocol 1) Solubility Analyze Solubility Results Screen->Solubility Data Cooling Protocol 2: Cooling Crystallization Solubility->Cooling Sparingly soluble cold, fully soluble hot AntiSolvent Protocol 3: Anti-Solvent Addition Solubility->AntiSolvent Soluble in 'Solvent A', Insoluble in 'Solvent B' Evaporation Protocol 4: Slow Evaporation Solubility->Evaporation Soluble at room temp, need single crystals Chiral Resolution Workflow cluster_process Process Steps Racemate Racemic (±)-Alcohol in Solvent Salt 1. Form Diastereomeric Salts Racemate->Salt Agent (+)-Chiral Acid (e.g., Mandelic Acid) Agent->Salt Crystallize 2. Selective Crystallization Salt->Crystallize Filter 3. Isolate Crystals (e.g., Salt A) Crystallize->Filter MotherLiquor Mother Liquor (Enriched in Salt B) Crystallize->MotherLiquor Liberate 4. Liberate Free Enantiomer (Add Base) Filter->Liberate FinalProduct Enantiopure (-)-Alcohol Liberate->FinalProduct

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of1[1]. This guide is designed for researchers and drug development professionals facing yield, regioselectivity, or purity issues when synthesizing this critical pyridine building block.

Mechanistic Overview: Choosing the Right Pathway

The synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol hinges on the successful activation of the C-4 position on the pyridine ring, followed by an electrophilic trapping with acetaldehyde. Researchers typically employ one of two mechanistic pathways:

  • Route A (Direct Metalation): Direct C-H deprotonation of 5-bromo-2-chloropyridine using a sterically hindered, non-nucleophilic base like2[2]. While atom-economical, the inductive effects of the C-2 chlorine and C-5 bromine can lead to competing kinetic deprotonation at the C-6 position, severely impacting the yield of the target C-4 isomer.

  • Route B (Halogen-Metal Exchange): Starting from 5-bromo-2-chloro-4-iodopyridine, a highly chemoselective halogen-metal exchange is performed. Because the C–I bond is significantly weaker and more polarizable than C–Br and C–Cl bonds, reagents like iPrMgCl·LiCl selectively exchange the iodine atom, guaranteeing >95% C-4 regioselectivity[3].

Pathway Visualization

Synthesis SM1 5-Bromo-2-chloropyridine (Direct Metalation) Int 4-Magnesiated Pyridine Intermediate SM1->Int TMPMgCl·LiCl -40°C, THF SM2 5-Bromo-2-chloro-4-iodopyridine (Halogen-Metal Exchange) SM2->Int iPrMgCl·LiCl -20°C, THF Prod 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (Target) Int->Prod 1. Acetaldehyde 2. NH4Cl (aq)

Figure 1: Synthetic pathways to 1-(5-Bromo-2-chloropyridin-4-yl)ethanol via C-4 metalation.

Quantitative Pathway Comparison

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters of both methods:

ParameterRoute A: Direct C-H MetalationRoute B: Halogen-Metal Exchange
Starting Material 5-Bromo-2-chloropyridine5-Bromo-2-chloro-4-iodopyridine
Organometallic Reagent TMPMgCl·LiCl (1.1 equiv)iPrMgCl·LiCl (1.1 equiv)
Optimal Temperature -40 °C-20 °C
Regioselectivity (C-4 vs C-6) Moderate (~60:40 mixture)Excellent (>95% C-4 specific)
Typical Isolated Yield 40% – 55%80% – 92%
Primary Challenge Strict temperature control requiredCost of iodinated starting material

Optimized Experimental Protocol: Halogen-Metal Exchange (Route B)

For drug development applications where yield and isomeric purity are paramount, Route B is the recommended standard. This protocol utilizes a self-validating workflow to ensure intermediate stability.

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add 5-bromo-2-chloro-4-iodopyridine (1.0 equiv) and dissolve in anhydrous THF to create a 0.5 M solution. Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

Step 2: Chemoselective I/Mg Exchange Dropwise add iPrMgCl·LiCl (Turbo-Grignard, 1.1 equiv) over 10 minutes. Stir the reaction for 30 minutes at -20 °C.

  • Self-Validation Check: To confirm quantitative metalation, extract a 0.1 mL aliquot, quench it in saturated aqueous NH₄Cl, and analyze via TLC (Hexanes/EtOAc). The complete disappearance of the starting material and the appearance of a new spot (the protonated 5-bromo-2-chloropyridine) confirms successful exchange[4].

Step 3: Electrophilic Trapping Add freshly distilled acetaldehyde (1.5 equiv) dropwise. Causality note: Acetaldehyde must be added slowly to prevent exothermic spikes that could degrade the organomagnesium intermediate. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.

Step 4: Quench and Isolation Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the target compound[1].

Troubleshooting & FAQs

Q: Why is my yield dropping, and why am I isolating the C-6 substituted isomer when using direct metalation (Route A)? A: 5-Bromo-2-chloropyridine possesses multiple acidic protons. While the C-4 position is thermodynamically favored due to stabilization between the halogens, kinetic deprotonation frequently occurs at C-6 due to the strong inductive pull of the adjacent nitrogen and C-5 bromine. If you must use Route A, ensure you are using 2 rather than LDA, and maintain the internal temperature strictly at -40 °C to favor the C-4 magnesiated species[2]. For absolute regiocontrol, switch to Route B.

Q: I attempted the halogen-metal exchange with n-BuLi instead of iPrMgCl·LiCl, but I observed significant degradation and unreacted starting material. What happened? A: n-BuLi is a strong nucleophile. When applied to electron-deficient heterocycles like halogenated pyridines, it often triggers competing Chichibabin-type nucleophilic additions to the pyridine ring or Wurtz-Fittig coupling side-reactions. Turbo-Grignard (iPrMgCl·LiCl) is highly reactive for halogen exchange but non-nucleophilic. Furthermore, the embedded LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity and solubility of the reagent, ensuring a clean and rapid exchange[5].

Q: My LC-MS shows a mass corresponding to the target, but my isolated yield is low and I see polymeric byproducts in the crude NMR. How do I fix the electrophile addition? A: Acetaldehyde is highly volatile (bp 20.2 °C) and highly prone to acid/base-catalyzed polymerization (forming paraldehyde or metaldehyde). If your acetaldehyde is old, you are likely adding a polymer rather than the active monomer. Solution: Always use freshly distilled acetaldehyde. To prevent volatilization during addition, prepare it as a pre-cooled (-20 °C) solution in anhydrous THF and add it via a cooled syringe.

Sources

Technical Support Center: Troubleshooting Asymmetric Reduction of 1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the asymmetric reduction of 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one to its corresponding chiral alcohol, 1-(5-bromo-2-chloropyridin-4-yl)ethanol .

Halogenated pyridyl ketones present unique mechanistic challenges during asymmetric reduction. The Lewis basicity of the pyridine nitrogen and the severe steric hindrance of the ortho-bromo substituent frequently lead to catalyst poisoning, racemic background reactions, and poor enantiomeric excess (ee). This guide addresses these specific failure modes across the three most common reduction methodologies.

Root Cause Analysis: Why Enantioselectivity Fails

RootCause Problem Low Enantiomeric Excess (ee) in Pyridyl Ketone Reduction Noyori Noyori ATH (Ru-TsDPEN) Problem->Noyori CBS CBS Reduction (Oxazaborolidine) Problem->CBS KRED Biocatalysis (KREDs) Problem->KRED Cause1 Pyridine N-Coordination to Ru Catalyst Noyori->Cause1 Cause2 Borane-Pyridine Complex (Racemic Background) CBS->Cause2 Cause3 Steric Clash from Ortho-Bromo Group KRED->Cause3 Sol1 Use HCOOH/Et3N (Protonates Pyridine) Cause1->Sol1 Sol2 Pre-complex with BF3·OEt2 Cause2->Sol2 Sol3 Screen Engineered KRED Panels Cause3->Sol3

Fig 1: Mechanistic root causes and targeted solutions for low ee in pyridyl ketone reduction.

Section 1: Noyori Asymmetric Transfer Hydrogenation (ATH)

Q: Why does the Ru-TsDPEN catalyzed ATH of my substrate in isopropanol yield low conversion and poor enantiomeric excess (<50% ee)?

A: The failure is caused by competitive coordination. In standard Noyori ATH using isopropanol, the basic pyridine nitrogen of 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one acts as a competing ligand. It coordinates to the ruthenium center, either displacing the chiral TsDPEN ligand or drastically altering the highly ordered six-membered transition state required for facial selectivity. Furthermore, the bulky 5-bromo group creates a steric clash that disrupts the critical CH/π interactions between the catalyst and the substrate[1].

Solution: Switch the hydrogen donor from isopropanol to a Formic Acid/Triethylamine (HCOOH/Et 3​ N) azeotrope. The acidic environment (typically a 5:2 molar ratio) protonates the pyridine nitrogen, rendering it incapable of coordinating to the ruthenium metal center. This forces the reduction to proceed exclusively through the chiral transition state [1].

Protocol: Optimized Noyori ATH with HCOOH/Et 3​ N

This self-validating system ensures the catalyst remains active by preventing N-coordination.

  • Preparation: In a rigorously dried Schlenk flask under argon, prepare a 5:2 molar azeotrope of Formic Acid and Triethylamine. Degas the mixture by bubbling argon for 15 minutes.

  • Substrate Addition: Dissolve 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one (1.0 eq) in the azeotrope (approx. 5 mL per mmol of substrate).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%). The solution will typically turn dark red/brown.

  • Reaction: Stir the mixture at 30 °C for 24 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Once complete, cool the reaction to 0 °C, carefully quench with saturated aqueous NaHCO 3​ until gas evolution ceases, and extract with Ethyl Acetate (3x). Dry over Na 2​ SO 4​ and concentrate.

Section 2: Corey-Bakshi-Shibata (CBS) Reduction

Q: The CBS reduction of this ketone is extremely fast but yields a nearly racemic product. What causes this loss of stereocontrol?

A: This is a classic mechanistic failure in the CBS reduction of basic heterocycles. The stoichiometric reductant, borane (BH 3​ ), is a strong Lewis acid. Before it can interact with the chiral oxazaborolidine catalyst, it rapidly forms a Lewis acid-base complex with the highly basic pyridine nitrogen of your substrate. Once anchored to the pyridine ring, this localized borane reduces the adjacent ketone via an un-catalyzed, intramolecular (or proximity-driven) pathway. This racemic background reduction outcompetes the slower, enantioselective catalyzed pathway [2].

Solution: You must "mask" the pyridine nitrogen before introducing the reductant. Pre-complex the substrate with a sacrificial, non-reducing Lewis acid, such as Boron trifluoride etherate (BF 3​ ·OEt 2​ ), prior to adding the CBS catalyst and borane.

CBSWorkflow Step1 1. Dissolve Ketone in THF Step2 2. Add BF3·OEt2 (Block Pyridine N) Step1->Step2 Step3 3. Add (R)-CBS Catalyst Step2->Step3 Step4 4. Slow Addition of BH3·THF Step3->Step4 Step5 5. Methanol Quench & Workup Step4->Step5

Fig 2: Workflow for BF3-mediated CBS reduction to prevent racemic background reactions.

Protocol: BF 3​ -Mediated CBS Reduction
  • Masking: Dissolve the ketone (1.0 eq) in anhydrous THF under argon and cool to -20 °C. Dropwise, add BF 3​ ·OEt 2​ (1.1 eq). Stir for 15 minutes to ensure complete formation of the N-B complex.

  • Catalyst: Add the chiral (R)-CBS or (S)-CBS catalyst (0.1 to 0.2 eq).

  • Reduction: Using a syringe pump, add BH 3​ ·THF (1.2 eq) extremely slowly over 1–2 hours. Slow addition is critical to maintain a low concentration of free borane.

  • Quench: Stir for an additional 2 hours at -20 °C. Quench carefully by the dropwise addition of cold methanol until bubbling stops.

  • Cleavage: Reflux the methanolic solution for 1 hour to break the boron-oxygen and boron-nitrogen bonds, then concentrate and purify.

Section 3: Biocatalytic Reduction (Ketoreductases)

Q: We are using a standard off-the-shelf Ketoreductase (KRED) panel, but conversion is low and ee is highly variable. How do we optimize this?

A: The 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one substrate is highly sterically demanding. The 5-bromo and 2-chloro substituents severely restrict the conformational flexibility of the ketone. If the wild-type enzyme's binding pocket is too small, the bulky ortho-bromo group will cause steric clash. This forces the substrate to either bind poorly (causing low conversion) or bind in a reversed, non-productive orientation (causing low or reversed ee) [3].

Solution: Standard KREDs (like those evolved for simple acetophenones) will fail. You must screen a specialized panel of engineered KREDs specifically evolved for bulky, ortho-substituted aryl ketones. Coupling this with an efficient Glucose Dehydrogenase (GDH) cofactor regeneration system ensures the reaction is thermodynamically driven to completion.

Protocol: KRED Screening & Scale-up
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO 4​ .

  • Cofactor System: To the buffer, add NADP + (1 mM), D-Glucose (100 mM), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • Substrate Loading: Dissolve the ketone in DMSO and add it to the buffer system (final DMSO concentration should not exceed 5% v/v to prevent enzyme denaturation). Target a substrate loading of 10–50 g/L.

  • Enzyme Addition: Add the engineered bulky-aryl KRED (10 mg/mL).

  • Incubation: Incubate the reaction at 30 °C with orbital shaking (250 rpm) for 24 hours. Maintain pH at 7.0 using a titrator (1 M NaOH) as gluconic acid is produced.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE), dry, and analyze via chiral GC/HPLC.

Quantitative Data Summary

The table below summarizes the expected outcomes when transitioning from standard to optimized conditions for this specific substrate.

Reduction MethodStandard ConditionsTypical ee (Standard)Optimized ConditionsTypical ee (Optimized)Key Optimization Parameter
Noyori ATH Ru-TsDPEN, iPrOH< 50%Ru-TsDPEN, HCOOH/Et 3​ N> 95%Acidic protonation of pyridine N
CBS Reduction (R)-CBS, BH 3​ ·THF~ 10-30%BF 3​ ·OEt 2​ , (R)-CBS, BH 3​ ·THF> 90%Lewis acid masking of pyridine N
Biocatalysis Standard KRED PanelVariable / LowEngineered bulky-aryl KRED> 99%Active site volume expansion

References

  • Zhang, J., Blazecka, P. G., Bruendl, M. M., & Huang, Y. (2009). Ru-TsDPEN with Formic Acid/Hunig's Base for Asymmetric Transfer Hydrogenation, a Practical Synthesis of Optically Enriched N-Propyl Pantolactam. The Journal of Organic Chemistry, 74(3), 1411-1414. URL:[Link]

  • Andersson, P. G., & Munslow, I. J. (Eds.). (2008). Modern Reduction Methods. Wiley-VCH. URL:[Link]

  • Kara, S., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed / NIH. URL:[Link]

Technical Support Center: Catalyst Removal from 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing residual metal catalysts from this valuable pharmaceutical intermediate. We will provide in-depth troubleshooting advice, detailed experimental protocols, and a framework for selecting the optimal purification strategy.

The Challenge: Pyridyl Alcohols and Metal Chelation

The purification of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol presents a unique challenge due to its chemical structure. The presence of both a pyridine ring and a hydroxyl group creates a potential bidentate chelation site for residual metal catalysts, such as palladium or ruthenium, which are commonly employed in its synthesis. This strong interaction can lead to the formation of stable, soluble metal complexes that are difficult to remove using standard purification techniques like simple filtration.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the removal of metal catalysts from 1-(5-Bromo-2-chloropyridin-4-yl)ethanol products.

Q1: My isolated product has a persistent grey, black, or dark coloration after initial work-up. What is the likely cause and what should be my next step?

A: A persistent dark color is a strong indicator of residual colloidal or finely dispersed metal catalyst.[2] Simple filtration is often insufficient to remove these small particles.

  • Immediate Action: Your first step should be to quantify the level of metal contamination. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard method for accurately determining trace metal content.[3] This will establish a baseline and help you to assess the efficacy of subsequent purification steps.

  • Troubleshooting Workflow:

    dot digraph "Troubleshooting_Color" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    Start [label="Dark Product Color", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify Metal Content (ICP-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Metal Level > 10 ppm?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Celite [label="Filter through Celite® Pad", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenger [label="Proceed to Scavenger/Carbon Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Proceed to Final Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

    Start -> Quantify; Quantify -> Decision; Decision -> Celite [label="Yes"]; Decision -> End [label="No"]; Celite -> Scavenger; }

    Caption: Initial troubleshooting for colored product.

Q2: I've tried filtering my reaction mixture through Celite®, but the palladium levels are still unacceptably high. What should I do now?

A: This is a common issue, especially with compounds like pyridyl alcohols that can form soluble complexes with palladium. Filtration through Celite® is primarily effective for heterogeneous catalysts (e.g., Pd/C) or larger metal aggregates.[2][4] For soluble or finely dispersed catalysts, a more targeted approach is necessary.

  • Expert Recommendation: The next logical step is to employ a metal scavenger. These are solid-supported reagents with functional groups that have a high affinity for the metal, effectively "trapping" it from the solution.[5]

Q3: There are many types of metal scavengers available. How do I choose the right one for my 1-(5-Bromo-2-chloropyridin-4-yl)ethanol product?

A: The selection of an appropriate scavenger is critical for efficient metal removal without significant product loss. Key factors to consider include:

  • The Nature of the Metal Species: The oxidation state of the palladium (Pd(0) vs. Pd(II)) can influence scavenger efficacy. Thiol-based scavengers are generally effective for a broad range of palladium species.[6]

  • The Solvent System: The scavenger must be compatible with your reaction solvent.

  • The Nature of Your Product: The scavenger should not react with or have a high affinity for your pyridyl alcohol product.

Recommended Scavenger Screening:

Scavenger TypeFunctional GroupTarget Metal SpeciesKey Advantages
Thiol-Based -SHPd(0), Pd(II), RuBroadly effective, high affinity for palladium.[6][7]
Triamine-Based -NH(CH2)2NH(CH2)2NH2Pd(II)Effective for charged palladium species.
Trimercaptotriazine (TMT) C3N3S3Pd, Ru, other heavy metalsHigh loading capacity and efficiency.[8]

It is highly recommended to perform a small-scale screening of a few different scavengers to determine the most effective one for your specific reaction conditions.

Q4: I am concerned about losing my product due to adsorption on the scavenger or activated carbon. How can I mitigate this?

A: Product loss is a valid concern, particularly with more indiscriminate adsorbents like activated carbon.[8] Here are some strategies to minimize loss:

  • Optimize Adsorbent Loading: Use the minimum amount of scavenger or carbon required for effective metal removal. Start with a lower loading and increase if necessary.

  • Thorough Washing: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.

  • Scavenger Screening: As mentioned in Q3, some scavengers may have a lower affinity for your product than others. A screening experiment can help identify the most selective option.

Q5: Can I use a combination of purification methods?

A: Absolutely. A multi-step approach is often the most effective strategy for achieving the high purity required for pharmaceutical intermediates.[6] A common and effective sequence is:

dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Celite [label="1. Celite® Filtration\n(Removes bulk/heterogeneous catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Scavenger [label="2. Scavenger/Carbon Treatment\n(Removes soluble/colloidal catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="3. Crystallization\n(Final polishing and impurity removal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="High-Purity Product\n(<10 ppm Metal)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

Start -> Celite; Celite -> Scavenger; Scavenger -> Crystallization; Crystallization -> End; }

Caption: Recommended multi-step purification workflow.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for common and effective metal removal techniques applicable to 1-(5-Bromo-2-chloropyridin-4-yl)ethanol.

Protocol 1: Activated Carbon Treatment

Activated carbon is a cost-effective method for removing a variety of metal catalysts.[8]

  • Preparation: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) to a concentration that ensures the product remains in solution.

  • Addition of Activated Carbon: Add powdered activated carbon (e.g., Darco® KB-B, 0.1-0.5 wt equivalents relative to the theoretical product weight) to the stirred solution.[2]

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time should be determined by periodic sampling and ICP-MS analysis.

  • Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the activated carbon.

  • Washing: Wash the Celite®/carbon cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the product.

Protocol 2: Thiol-Based Scavenger Resin Treatment (Batch Method)

Thiol-based scavengers are highly effective for palladium removal.[6][7][9]

  • Preparation: Following the initial work-up, dissolve the crude 1-(5-Bromo-2-chloropyridin-4-yl)ethanol in a suitable solvent (e.g., methanol, ethyl acetate).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 3-5 molar equivalents relative to the initial amount of metal catalyst used.[7]

  • Stirring: Stir the mixture at room temperature for 1-4 hours. Monitor the progress by taking small aliquots of the solution (filtered to remove the resin) for ICP-MS analysis.

  • Filtration: Filter the mixture to remove the scavenger resin.

  • Washing: Wash the resin with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Crystallization for Final Product Polishing

Crystallization is an excellent final step to remove trace impurities and achieve high product purity.[10]

  • Solvent Screening: On a small scale, screen various solvents and solvent systems to identify a suitable system where 1-(5-Bromo-2-chloropyridin-4-yl)ethanol has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for pyridyl alcohols include ethanol/water, acetone/hexane, or ethyl acetate/heptane mixtures.[11]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Quantitative Analysis of Residual Metals

Accurate quantification of residual metal is crucial for process optimization and to ensure the final product meets regulatory requirements.

Regulatory Limits:

Regulatory bodies like the ICH have established permitted daily exposure (PDE) limits for elemental impurities in drug products. For palladium, the oral PDE is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final active pharmaceutical ingredient (API).[4]

ICP-MS Sample Preparation:

Accurate ICP-MS analysis requires proper sample preparation to ensure complete digestion of the organic matrix and solubilization of the metal.

  • Digestion: A representative sample of the 1-(5-Bromo-2-chloropyridin-4-yl)ethanol product (typically 10-50 mg) is weighed into a clean digestion vessel.

  • Acid Addition: A mixture of high-purity nitric acid and hydrochloric acid is added. The hydrochloric acid is crucial for stabilizing palladium in solution.[12][13]

  • Heating: The sample is digested using a closed-vessel microwave digestion system. This ensures complete breakdown of the organic material at elevated temperature and pressure.[14]

  • Dilution: After cooling, the digested sample is quantitatively diluted with deionized water to a final volume, bringing the acid concentration and analyte concentration into the optimal range for the ICP-MS instrument.

  • Analysis: The prepared sample is then analyzed by ICP-MS against matrix-matched calibration standards.

References

  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. BenchChem.
  • Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis. BenchChem.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. BenchChem.
  • SOP: CRYSTALLIZATION. University of California, Los Angeles.
  • Potassium Xanthates: Powerful Palladium Scavengers. TCI AMERICA.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • How to Remove Palladium in three easy steps. Biotage.
  • Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing labor
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING.
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent.
  • ISOLUTE® Si-Thiol - Metal Scavenger. Biotage.
  • Your trick to remove residual palladium : r/Chempros. Reddit.
  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development.
  • Metal Scavenger Guide. Sopachem.
  • Residual palladium levels in reaction samples following automated...
  • Pyridine-Assisted Chlorinations and Oxidations by Palladium(IV).
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed.
  • Palladium(II) Complexes Containing Both the Chelating β-Diketonato and σ-Pyridyl Ligands. Catalyzed Coordination-site Exchange Reactions. Bulletin of the Chemical Society of Japan.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem.
  • Metal Scavengers in Process Chemistry An Investig
  • Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Deriv
  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • Palladium-catalyzed 2-pyridylmethyl transfer from 2-(2-pyridyl)ethanol derivatives to organic halides by chelation-assisted cleavage of unstrained C(sp3 ) - PubMed.
  • Recrystallization - a CLASSIC technique to purify a SOLID. YouTube.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-(5-Bromo-2-chloropyridin-4-yl)ethanol is a highly lipophilic, crystalline compound. Its molecular architecture presents a "perfect storm" for poor aqueous solubility: a rigid aromatic ring, two bulky and polarizable halogens (bromo and chloro), and limited hydrogen-bonding capacity restricted to a single secondary alcohol.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Below, you will find mechanistically grounded explanations, a formulation decision workflow, and self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does standard acidic pH adjustment fail to solubilize this compound? A: When formulating basic amines, researchers typically lower the pH to generate a highly soluble hydrochloride salt. However, this approach fundamentally misunderstands the electronic environment of this specific molecule. The pyridine nitrogen is flanked by a 2-chloro and a 5-bromo group. Halogens are strongly electron-withdrawing via the inductive (-I) effect. For context, unsubstituted pyridine has a pKa of ~5.2. The addition of a single chlorine at the 2-position drops the pKa to 0.49[1], and a bromine at the 3-position drops it to 2.84[2]. In our dihalogenated system, the pKa of the conjugate acid is pushed well below 0. Consequently, protonating this nitrogen requires an extremely acidic environment (pH < 0), which is physiologically incompatible and completely ineffective for standard aqueous assays.

Q2: Since salt formation is unviable, which cyclodextrin derivative is best suited for this molecule? A: We must rely on masking the molecule's hydrophobicity rather than altering its ionization state. Molecular encapsulation using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective here. The hydrophobic cavity of HP-β-CD perfectly accommodates the dihalogenated aromatic ring, while the hydrophilic exterior ensures aqueous miscibility. HP-β-CD is preferred over unmodified β-cyclodextrin due to its superior aqueous solubility (>50% w/v in water) and established safety profile for parenteral and oral dosing.

Q3: Can I use cosolvents to force it into solution for cell-based assays? A: Yes, but with strict kinetic limitations. Dimethyl sulfoxide (DMSO) is excellent at disrupting the compound's crystal lattice. However, because the compound is highly hydrophobic, it is prone to rapid nucleation and "crashing out" when the DMSO stock is introduced to aqueous media. You must keep the final DMSO concentration below 1% (v/v) to prevent cell toxicity and use specific mixing techniques (detailed in Protocol A) to prevent localized supersaturation.

Section 2: Formulation Decision Workflow

SolubilityWorkflow Start 1-(5-Bromo-2-chloropyridin-4-yl)ethanol Poor Aqueous Solubility Decision Application Type? Start->Decision InVitro In Vitro Assays (Cell Culture / Biochemical) Decision->InVitro In Vitro InVivo In Vivo Dosing (Animal Models) Decision->InVivo In Vivo DMSO Prepare Stock in 100% DMSO (10-50 mM) InVitro->DMSO CD Prepare 20% w/v HP-β-CD in Aqueous Buffer InVivo->CD Dilute Dilute in Aqueous Media (Final DMSO ≤ 1%) DMSO->Dilute Complex Stir API with CD Solution (24h, Room Temp) CD->Complex Filter Filter (0.22 µm) & Quantify (HPLC) Complex->Filter

Workflow for selecting and executing solubility enhancement strategies.

Section 3: Quantitative Data & Benchmarks

StrategyMechanism of ActionExpected Solubility GainBiocompatibility / Application
pH Adjustment (Acidic) Protonation of pyridine nitrogenNegligible (< 1.1x)Poor (Requires pH < 0; unviable)
Cosolvent (DMSO) Disruption of crystal latticeHigh (in stock solution)In Vitro only (Max 1% final vol)
Cosolvent (PEG 400) Reduction of dielectric constantModerate (5-10x)In Vivo (Oral/IV, up to 30% v/v)
HP-β-CD Complexation Molecular encapsulationVery High (50-100x)Excellent (In Vivo IV/Oral)
Micellar (Tween 80) Surfactant micelle partitioningModerate (10-20x)Good (Often combined with PEG 400)

Section 4: Validated Experimental Protocols

Protocol A: Cosolvent Dilution for In Vitro Assays

Causality: Direct addition of aqueous buffer to a DMSO stock causes immediate solvent shock and precipitation. The order of addition and agitation kinetics are critical to maintaining a metastable supersaturated state.

  • Weighing: Accurately weigh 2.36 mg of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (MW ≈ 236.5 g/mol ).

  • Solvation: Add 1.0 mL of anhydrous, sterile-filtered DMSO to create a 10 mM master stock.

  • Agitation: Vortex for 60 seconds until a completely clear solution is achieved.

  • Aqueous Dilution (Critical Step): Pre-warm your aqueous assay buffer or cell media to 37°C. While vigorously vortexing the aqueous media, add the DMSO stock dropwise . Ensure the final DMSO concentration does not exceed 1% v/v (e.g., 10 µL stock into 990 µL media yields a 100 µM final concentration).

  • Self-Validating Trustworthiness Check: Incubate the final media at 37°C for 30 minutes. Inspect the solution under an inverted phase-contrast microscope (10x or 20x objective). If you observe needle-like or amorphous micro-crystals, your actual soluble concentration is unknown, and the assay will yield false negatives. If crystals are present, reduce the final target concentration.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

Causality: Cyclodextrin complexation is a dynamic equilibrium process. It requires sufficient time and mechanical energy for the hydrophobic API to partition out of its crystalline state and into the cyclodextrin cavities.

  • Excipient Preparation: Dissolve 20 g of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of molecular biology grade water. Adjust the final volume to 100 mL to create a 20% w/v vehicle.

  • API Addition: Add an excess amount of the compound (e.g., 50 mg) to 10 mL of the HP-β-CD solution to form a cloudy suspension.

  • Complexation: Stir the suspension magnetically at 500 RPM for 24 to 48 hours at room temperature. Protect from light.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved API.

  • Self-Validating Trustworthiness Check: The visual clarity of a cyclodextrin complex can be deceiving. Never assume the nominal concentration (the amount you weighed) equals the active dissolved concentration. You must quantify the filtrate via HPLC-UV against a standard curve prepared in 100% organic solvent to determine the exact dosing concentration.

References

  • [1] 2-Chloropyridine (2-PCl) Product Safety Summary Report. Studylib. [Link]

Sources

Technical Support Center: Purification of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol . This guide is designed for researchers, scientists, and drug development professionals who require robust, field-proven methodologies to isolate this critical heterocyclic building block from complex reaction mixtures.

Below, you will find mechanistic troubleshooting guides, quantitative byproduct profiles, and self-validating Standard Operating Procedures (SOPs) to ensure high-purity isolation.

Reaction & Byproduct Pathway

The synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol typically involves the Grignard addition of methylmagnesium bromide to 5-bromo-2-chloroisonicotinaldehyde[1]. However, the differential reactivity of the halogenated pyridine ring introduces specific synthetic hurdles.

Pathway SM 5-Bromo-2-chloroisonicotinaldehyde (Starting Material) Target 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (Target Product) SM->Target Nucleophilic Addition Byproduct1 1-(2-Chloropyridin-4-yl)ethanol (Debrominated Byproduct) SM->Byproduct1 Halogen-Metal Exchange Byproduct2 Unreacted Aldehyde (Residual SM) SM->Byproduct2 Incomplete Conversion Reagent MeMgBr (Grignard Reagent) Reagent->Target Reagent->Byproduct1

Fig 1. Reaction pathways showing target synthesis and competitive halogen-metal exchange.

Mechanistic Troubleshooting & FAQs

Q1: Why does my crude mixture contain significant amounts of 1-(2-chloropyridin-4-yl)ethanol, and how can I prevent it? A1: This debrominated byproduct arises from a competitive halogen-metal exchange (Br-Mg exchange) during the Grignard addition[2]. The highly electrophilic nature of the pyridine ring, combined with the relatively labile C-Br bond, makes it susceptible to insertion by the Grignard reagent[3]. The reactivity of halogenated heterocycles is strictly governed by the differential electrophilicity of the C-Br and C-Cl bonds[4]. Causality & Fix: To mitigate this, ensure the reaction is maintained at strictly cryogenic temperatures (-78 °C) during the addition of the Grignard reagent, and use non-polar co-solvents (like toluene/THF mixtures) to reduce the nucleophilicity of the organomagnesium species.

Q2: What is the most efficient way to remove unreacted 5-bromo-2-chloroisonicotinaldehyde without relying solely on column chromatography? A2: Unreacted aldehyde[1] frequently co-elutes with your target alcohol during silica gel chromatography due to similar polarities. The most robust method is a chemoselective liquid-liquid extraction using a saturated sodium bisulfite (NaHSO3) solution. Causality: The bisulfite reacts specifically with the aldehyde's carbonyl carbon to form a highly water-soluble α-hydroxy sulfonate adduct, leaving the target secondary alcohol safely in the organic phase.

Q3: During silica gel chromatography, my target compound streaks heavily. How do I improve resolution? A3: Pyridine derivatives often streak on standard silica gel due to strong hydrogen bonding and Lewis acid-base interactions between the basic pyridine nitrogen and the acidic silanol groups on the stationary phase[5]. Causality & Fix: To resolve this, pre-treat your silica column with 1-2% triethylamine (Et3N) in your non-polar eluent (e.g., hexanes) to cap the acidic sites, ensuring sharp elution bands.

Quantitative Data: Byproduct Profiling

Understanding the chromatographic behavior of the crude mixture is essential for designing an effective purification strategy.

CompoundOrigin / MechanismRelative Polarity (TLC Rf)*Recommended Removal Strategy
1-(5-Bromo-2-chloropyridin-4-yl)ethanol Target Product (Nucleophilic Addition)0.35N/A (Target)
5-Bromo-2-chloroisonicotinaldehyde Unreacted Starting Material0.60Chemoselective Bisulfite Wash
1-(2-Chloropyridin-4-yl)ethanol Halogen-Metal Exchange0.25Silica Gel Chromatography (Et3N treated)
5-Bromo-2-chloro-4-vinylpyridine Dehydration (Overheating/Acidic workup)0.80Hexane Trituration / Chromatography

(Note: Rf values are approximate, based on a 70:30 Hexanes:Ethyl Acetate mobile phase on standard TLC silica gel 60 F254).

Purification Decision Tree

Purification Crude Crude Reaction Mixture Step1 Sodium Bisulfite Wash Crude->Step1 Aqueous Aqueous Phase (Aldehyde-Bisulfite Adduct) Step1->Aqueous Removes unreacted SM Organic Organic Phase (Target + Debrominated) Step1->Organic Retains alcohols Step2 Silica Gel Chromatography (Hexanes/EtOAc + Et3N) Organic->Step2 Pure Pure 1-(5-Bromo-2-chloropyridin-4-yl)ethanol Step2->Pure Resolves target from debrominated analog

Fig 2. Step-by-step purification workflow for isolating the target molecule from crude mixtures.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring that researchers can verify the success of a step before proceeding to the next.

Protocol A: Chemoselective Liquid-Liquid Extraction (Bisulfite Wash)

Causality: Aldehydes undergo nucleophilic addition with bisulfite to form water-soluble adducts. Alcohols do not react, allowing phase-separation based purification.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Reagent Addition: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO3) solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-3 hours. (Causality: Vigorous stirring is required to overcome mass transfer limitations between the aqueous and organic phases).

  • Phase Separation: Transfer to a separatory funnel and separate the layers. The unreacted 5-bromo-2-chloroisonicotinaldehyde will reside in the aqueous layer.

  • Self-Validation Checkpoint: Before discarding the aqueous layer, spot the organic phase on a TLC plate. The organic phase MUST show a complete absence of the UV-active spot at Rf 0.60. If the spot persists, repeat steps 2-4.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography Optimization

Causality: Capping acidic silanol sites on silica gel prevents Lewis acid-base tailing of the basic pyridine nitrogen, ensuring sharp elution bands[5].

  • Mobile Phase Preparation: Prepare Hexanes/Ethyl Acetate (gradient from 90:10 to 60:40) containing 1% v/v Triethylamine (Et3N).

  • Column Deactivation: Slurry-pack the silica gel column using the initial mobile phase. Flush with at least 2 column volumes to fully cap the silica.

  • Self-Validation Checkpoint: Perform 2D-TLC on the crude mixture before loading. If the target spot (Rf 0.35) changes shape or Rf in the second dimension, it confirms on-column degradation, validating the mandatory use of Et3N.

  • Loading: Dry-load the crude mixture onto a small amount of Celite to ensure a narrow loading band, which is critical for resolving the target from the debrominated byproduct.

  • Elution: Elute the column using a step gradient. Monitor fractions via TLC (UV 254 nm). The target alcohol (Rf 0.35) will elute before the more polar debrominated byproduct (Rf 0.25).

Sources

Technical Support Center: Resolution of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the chiral separation of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (CAS: 1823421-44-8)[1].

Because this molecule features a sterically demanding 5-bromo substituent and an electron-withdrawing 2-chloro group on a heteroaromatic ring, standard resolution techniques often fail. This portal provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure high enantiomeric excess (ee%).

G A Racemic 1-(5-Bromo-2-chloropyridin-4-yl)ethanol B Analytical / Small Scale (< 100 mg) A->B C Preparative Scale (100 mg - 50 g) A->C D Chiral HPLC/SFC (Immobilized Polysaccharide) B->D C->D High Cost E Biocatalytic Resolution (CALB / Acyl Donor) C->E F Classical Resolution (Phthalate Derivatization) C->F

Decision matrix for selecting the optimal chiral resolution strategy based on scale.

Module 1: Chiral Chromatography (HPLC & SFC)

Q: Why am I seeing severe peak tailing and poor resolution (Rs < 1.5) on a Chiralpak AD-H column under normal phase conditions?

The Causality: The basic pyridine nitrogen in your analyte interacts strongly with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). This secondary ion-exchange interaction causes peak broadening and tailing, which destroys enantiomeric resolution. Historically, achieving >99% ee for related compounds like (R)-1-(4-pyridyl)ethanol on polysaccharide columns required strict mobile phase optimization to suppress these interactions (2)[2].

Self-Validating Protocol: Modifier Optimization

  • Baseline Run: Inject 10 µL of the racemate (1 mg/mL) using Hexane/Isopropanol (90:10). Observe the baseline tailing to establish your negative control.

  • Modifier Addition: Add 0.1% v/v Diethylamine (DEA) or Ethanolamine to both the Hexane and IPA mobile phase lines. Mechanism: The DEA competitively binds to the silanol active sites, masking them from the basic pyridine ring of your analyte.

  • Validation Run: Re-inject the racemate. You should observe a sharp decrease in peak width at half-height (W50) and an increase in resolution (Rs > 2.0). If tailing persists, switch to Supercritical Fluid Chromatography (SFC) using CO2/MeOH/DEA, which offers superior mass transfer kinetics.

Table 1: Mobile Phase Optimization Data for Pyridinyl Ethanols

ParameterStandard Normal PhaseOptimized Normal PhaseSupercritical Fluid (SFC)
Mobile Phase Hexane / IPA (90:10)Hexane / IPA / DEA (90:10:0.1)CO₂ / MeOH / DEA (80:20:0.1)
Peak Shape (W50) Broad, Tailing (>1.5 min)Sharp (<0.5 min)Very Sharp (<0.2 min)
Resolution (Rs) < 1.0 (Co-elution)> 2.0 (Baseline resolved)> 3.0 (Baseline resolved)
Run Time 25 minutes15 minutes5 minutes

Module 2: Biocatalytic Kinetic Resolution

Q: My enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) and vinyl acetate is stalling at 15-20% conversion. How do I achieve the theoretical 50% yield?

The Causality: Stalling in lipase-catalyzed resolutions of ortho-substituted pyridinyl ethanols is driven by two factors. First, the bulky 5-bromo substituent creates significant steric hindrance, impeding the formation of the tetrahedral intermediate in the enzyme's active site. Second, the byproduct of vinyl acetate is acetaldehyde, which covalently modifies and deactivates CALB over time. This exact challenge was documented during the synthesis of the Cenp-E inhibitor GSK923295, where CALB was successfully utilized to resolve the sterically demanding 1-(2-amino-3-pyridinyl)ethanol by switching to a non-toxic acyl donor (3)[3].

Self-Validating Protocol: Acyl Donor Swap

  • Reaction Setup: Dissolve 10 mmol of racemic 1-(5-Bromo-2-chloropyridin-4-yl)ethanol in 50 mL of dry MTBE.

  • Donor Swap: Instead of vinyl acetate, add 15 mmol of S-ethyl thiohexanoate or isopropenyl acetate.

  • Enzyme Addition: Add 50% w/w immobilized CALB. Elevate the temperature to 39°C to increase the reaction rate without denaturing the protein[3].

  • Validation (Monitoring): Take 100 µL aliquots at 2h, 4h, and 8h. Derivatize the unreacted alcohol with acetic anhydride and analyze via chiral GC. The reaction is complete when the unreacted (S)-alcohol reaches >99% ee.

G Racemate Racemic Alcohol (1 eq) Enzyme CALB Enzyme (39°C) Racemate->Enzyme AcylDonor S-ethyl thiohexanoate (Acyl Donor) AcylDonor->Enzyme R_Ester (R)-Ester (Fast reacting) Enzyme->R_Ester Acylation S_Alcohol (S)-Alcohol (>99% ee) Enzyme->S_Alcohol Unreacted

CALB-catalyzed kinetic resolution pathway utilizing S-ethyl thiohexanoate.

Table 2: Optimization of CALB-Catalyzed Kinetic Resolution Parameters

Acyl DonorByproductEnzyme ImpactMax ConversionEnantiomeric Excess (ee%)
Vinyl AcetateAcetaldehydeHigh Toxicity (Deactivation)15 - 20%< 50%
Isopropenyl AcetateAcetoneLow Toxicity45 - 48%> 95%
S-ethyl thiohexanoateEthanethiolMinimal Toxicity50% (Theoretical Max)> 99%
Q: Is there a way to achieve 100% yield of a single enantiomer instead of the 50% max yield from kinetic resolution?

The Causality: Yes, through stereoinversion (deracemization). Whole-cell biocatalysis can achieve up to 100% yield by utilizing a dual-enzyme system within the cell: an enantioselective oxidase oxidizes the unwanted (S)-enantiomer to a ketone, and an enantioselective reductase reduces that ketone exclusively back to the (R)-enantiomer. This has been successfully demonstrated using immobilized cells of Catharanthus roseus to deracemize 4-pyridyl-1-ethanol in 100% yield (4)[4].

Module 3: Classical Resolution via Derivatization

Q: Can I resolve this compound using chiral acids like (+)-Tartaric acid directly?

The Causality: No. Direct diastereomeric salt formation with the pyridine nitrogen is highly inefficient for 1-(5-Bromo-2-chloropyridin-4-yl)ethanol. The chiral center is located on the exocyclic ethanol group, which is too far from the site of salt formation (the pyridine nitrogen) to allow for effective chiral recognition in the crystal lattice. Furthermore, the electron-withdrawing halogens (5-Br, 2-Cl) significantly reduce the basicity of the pyridine ring, making stable salt formation nearly impossible.

Self-Validating Protocol: Phthalate Half-Ester Derivatization To resolve this chemically, you must move the site of salt formation adjacent to the chiral center.

  • Derivatization: React the racemic alcohol (1 eq) with phthalic anhydride (1.2 eq) in pyridine/DMAP at 60°C for 4 hours to form the phthalate half-ester.

  • Salt Formation: Dissolve the resulting half-ester in hot acetone. Add 1 equivalent of a resolving chiral amine, such as (R)-(+)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will precipitate.

  • Validation & Hydrolysis: Filter the crystals and check the diastereomeric ratio (dr) via NMR. Treat the pure salt with 2M HCl to break the complex, extract the enantiopure half-ester with EtOAc, and hydrolyze with 2M NaOH to recover the enantiopure alcohol.

References

  • Title: Synthesis of (R)-1-(4-pyridyl)
  • Title: Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy Source: Oncotarget URL
  • Title: Deracemization of racemic 4-pyridyl-1-ethanol by Catharanthus roseus cell cultures Source: NIH / PubMed URL
  • Title: 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (CAS 1823421-44-8)

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol: A Comparative and Predictive Study

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide presents a comprehensive predicted spectrum based on established principles of NMR spectroscopy and a comparative analysis with structurally related molecules. This approach allows for a robust estimation of the expected spectral features, providing a valuable resource for researchers in the identification and characterization of this and similar compounds.

The Power of ¹H NMR in Elucidating Molecular Structure

¹H NMR spectroscopy is a cornerstone of modern organic chemistry, offering unparalleled insight into the structure of molecules. By analyzing the chemical shifts, spin-spin coupling, and integration of proton signals, it is possible to deduce the connectivity of atoms and the electronic environment of different parts of a molecule. For substituted aromatic and heteroaromatic compounds like 1-(5-Bromo-2-chloropyridin-4-yl)ethanol, ¹H NMR is indispensable for confirming the identity and purity of a synthesized compound.

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as halogens and the nitrogen atom in a pyridine ring, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield). Spin-spin coupling, observed as the splitting of a signal into a multiplet, provides information about the number of neighboring, non-equivalent protons, allowing for the mapping of proton connectivity within the molecule.

Predicted ¹H NMR Spectrum of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

The structure of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol presents a unique set of electronic influences on its protons. The pyridine ring itself is an electron-deficient system, which generally results in downfield chemical shifts for its protons compared to benzene. The presence of two electron-withdrawing halogen substituents, bromine and chlorine, is expected to further deshield the ring protons. The 1-hydroxyethyl group at the C4 position will also influence the electronic environment of the ring.

Figure 1. Molecular structure of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol with key protons labeled.

Based on these structural features, a predicted ¹H NMR spectrum in a common solvent like CDCl₃ is summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3 ~ 7.8 - 8.2Singlet (s)-This proton is on a carbon adjacent to the electron-withdrawing bromine atom and is also influenced by the chloro- and 1-hydroxyethyl- substituted pyridine ring. The absence of adjacent protons results in a singlet.
H-6 ~ 8.4 - 8.7Singlet (s)-This proton is ortho to the electronegative nitrogen atom and is further deshielded by the adjacent chlorine atom, placing it significantly downfield. The lack of neighboring protons leads to a singlet.
CH (ethanol) ~ 5.0 - 5.3Quartet (q)~ 6.5 - 7.0This benzylic proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. Its chemical shift is influenced by the adjacent hydroxyl group and the pyridine ring.
CH₃ (ethanol) ~ 1.6 - 1.8Doublet (d)~ 6.5 - 7.0The three equivalent protons of the methyl group are coupled to the single benzylic proton, giving a doublet.
OH (ethanol) Variable (~ 2.0 - 4.0)Singlet (broad, s)-The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, it is instructive to compare it with the experimental ¹H NMR data of structurally similar compounds. The following table presents a comparison with 1-(pyridin-4-yl)ethanol and highlights the expected influence of the chloro and bromo substituents.

CompoundH-aromatic (ppm)CH (ppm)CH₃ (ppm)
1-(Pyridin-4-yl)ethanol 8.55 (d, 2H), 7.35 (d, 2H)4.90 (q)1.50 (d)
1-(2-Chloropyridin-4-yl)ethanol (Predicted) ~8.4 (d), ~7.4 (s), ~7.2 (d)~4.95 (q)~1.55 (d)
1-(5-Bromo-2-chloropyridin-4-yl)ethanol (Predicted) ~8.5 (s), ~8.0 (s)~5.1 (q)~1.7 (d)

The comparison illustrates the anticipated deshielding effect of the halogen substituents on the remaining pyridine protons. In the target molecule, the two aromatic protons are expected to be singlets due to the substitution pattern, and their chemical shifts are predicted to be significantly downfield compared to the unsubstituted analog.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of a compound such as 1-(5-Bromo-2-chloropyridin-4-yl)ethanol.

Materials:

  • 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and cotton or glass wool for filtration

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry vial.

    • Add 0.6-0.7 mL of the deuterated solvent to the vial.

    • Cap the vial and gently vortex until the sample is completely dissolved.

    • Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the solution directly into the NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 4-5 cm in height.[1][2][3]

    • Cap the NMR tube securely.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and acquisition time.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons represented by each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

G cluster_workflow 1H NMR Analysis Workflow A Sample Preparation (Dissolution & Filtration) B Spectrometer Setup (Lock & Shim) A->B C Data Acquisition (FID) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Integration, Peak Picking, Assignment) D->E

Figure 2. A generalized workflow for ¹H NMR sample preparation and analysis.

Conclusion

References

Please note that while the following references provide valuable information on NMR spectroscopy and related compounds, a direct experimental ¹H NMR spectrum for 1-(5-Bromo-2-chloropyridin-4-yl)ethanol was not found in the publicly available literature at the time of this writing.

  • University College London. Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • LibreTexts. The 1H-NMR experiment. [Link]

  • Royal Society of Chemistry. Supporting information for - Rsc.org. [Link]

  • University of Chicago. UChicago Experiment Guides - NMR Facility. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • University of Durham. How to make an NMR sample. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for assessing the purity of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practical approach to developing a robust, stability-indicating HPLC method.

Introduction: The Analytical Challenge of a Polar Halopyridine

1-(5-Bromo-2-chloropyridin-4-yl)ethanol is a polar, heterocyclic compound. Its structure, featuring a pyridine ring, a hydroxyl group, and two halogen substituents, presents a unique set of challenges for chromatographic analysis. The polarity of the molecule can lead to poor retention on traditional reversed-phase (RP) columns, while the basicity of the pyridine nitrogen can cause peak tailing due to interactions with residual silanols on the stationary phase.[1][2]

The primary objective of this guide is to develop a stability-indicating HPLC method. Such a method is not only capable of quantifying the main analyte but also of separating it from all potential process-related impurities and degradation products that may arise under various stress conditions.[3][4][5] This is a critical requirement for regulatory compliance and ensures the safety and efficacy of the final drug product.

Foundational Knowledge: Physicochemical Properties and Initial Method Design

Determination of UV Absorbance Maximum (λmax)

A crucial first step is to determine the UV absorbance maximum (λmax) of the analyte. This ensures maximum sensitivity and accuracy for quantification.

Experimental Protocol: Determination of λmax

  • Prepare a stock solution: Accurately weigh and dissolve a small amount of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Prepare a working solution: Dilute the stock solution with the same solvent to a concentration of approximately 10-20 µg/mL.

  • Scan the UV spectrum: Using a UV-Vis spectrophotometer, scan the working solution from 200 to 400 nm against a solvent blank.[8]

  • Identify λmax: The wavelength at which the maximum absorbance is observed is the λmax. For many pyridine derivatives, this is typically in the range of 220-280 nm.[9][10][11]

Comparative Analysis of Chromatographic Strategies

The selection of the stationary and mobile phases is the cornerstone of successful HPLC method development. Given the polar nature of the analyte, we will compare two primary strategies: Reversed-Phase (RP) chromatography with modified conditions and Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategy 1: Modern Reversed-Phase Chromatography

Traditional C18 columns often provide insufficient retention for polar compounds. However, modern RP columns with embedded polar groups or alternative selectivities can offer improved performance.

Causality Behind Experimental Choices:

  • Column Selection: We will compare a standard C18 column with a polar-embedded C18 and a Phenyl-Hexyl column. The polar-embedded phase is designed to enhance retention of polar analytes through hydrogen bonding, while the phenyl phase offers alternative selectivity through π-π interactions with the pyridine ring.[1]

  • Mobile Phase pH: The pKa of the pyridine nitrogen will influence its ionization state. By adjusting the mobile phase pH, we can control the analyte's retention and peak shape. A slightly acidic pH (e.g., pH 3-4) will protonate the pyridine nitrogen, potentially increasing its polarity and interaction with polar-embedded stationary phases.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Their different solvent strengths and selectivities can significantly impact the separation.

Hypothetical Comparative Data:

Column TypeMobile Phase AMobile Phase BGradientRetention Time (min)Tailing FactorResolution (from nearest impurity)
Standard C180.1% Formic Acid in WaterAcetonitrile10-90% B in 15 min2.51.81.2
Polar-Embedded C180.1% Formic Acid in WaterAcetonitrile10-90% B in 15 min5.81.22.5
Phenyl-Hexyl0.1% Formic Acid in WaterMethanol20-80% B in 15 min7.21.13.1

Table 1: Hypothetical data comparing different reversed-phase columns.

Based on this hypothetical data, the Phenyl-Hexyl column provides the best combination of retention, peak shape, and resolution.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in RP-HPLC.[12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., water).

Causality Behind Experimental Choices:

  • Column Selection: We will evaluate a bare silica column and an amide-bonded phase. The silanol groups on the silica surface and the amide functional groups provide polar interaction sites for the analyte.

  • Mobile Phase Composition: The high organic content of the mobile phase facilitates the partitioning of the polar analyte into the water-enriched layer on the surface of the stationary phase, leading to retention. The elution strength is increased by increasing the water content.

Hypothetical Comparative Data:

Column TypeMobile Phase AMobile Phase BGradientRetention Time (min)Tailing FactorResolution (from nearest impurity)
Bare SilicaAcetonitrileWater95-70% A in 15 min8.51.42.8
AmideAcetonitrileWater with 10mM Ammonium Acetate95-70% A in 15 min9.21.13.5

Table 2: Hypothetical data comparing different HILIC columns.

The hypothetical data suggests that the Amide column offers superior performance in HILIC mode, providing excellent retention and peak shape.

Method Development Workflow and Optimization

A systematic approach is crucial for efficient method development. The following workflow outlines the key steps.

Caption: A logical workflow for HPLC method development.

Experimental Protocol: Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies must be performed according to ICH guidelines.[13][14]

  • Acid Hydrolysis: Treat the analyte with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the analyte with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte in solution to UV light (254 nm) and visible light for a specified duration.

After each stress condition, the samples are analyzed using the developed HPLC method. The goal is to achieve baseline separation of the main peak from all degradation products.

Recommended HPLC Method and Protocol

Based on the comparative analysis, a method utilizing a Phenyl-Hexyl column in reversed-phase mode is recommended as a starting point due to its potential for good peak shape and alternative selectivity.

Final Recommended Method Parameters:

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 20% B to 80% B in 15 minutes, then hold at 80% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined λmax (e.g., 265 nm)

  • Injection Volume: 10 µL

Experimental Protocol: Sample Analysis

  • Prepare the mobile phase: Prepare Mobile Phase A and B as described above.

  • Equilibrate the system: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Prepare standard solutions: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Prepare sample solutions: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Inject and analyze: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data processing: Integrate the peaks and calculate the purity of the sample based on the area of the main peak relative to the total area of all peaks.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the development of a stability-indicating HPLC method for the purity analysis of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol. By systematically comparing reversed-phase and HILIC strategies and employing a logical method development workflow, a robust and reliable analytical method can be established. The principles and protocols outlined herein are grounded in scientific integrity and adhere to regulatory expectations. Further optimization and validation in accordance with ICH Q2(R1) guidelines are necessary to fully qualify the method for its intended use in a quality control environment.[11][15][16][17]

References

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • UV/vis spectra of title compound in ethanol. ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. The Journal of Organic Chemistry. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

  • HPLC chromatogram of the prepared pyridinium series mixture. ResearchGate. [Link]

  • Absorption spectra in ethanol: experimental UV spectrum (a) and... ResearchGate. [Link]

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia. [Link]

  • 2-Amino-5-bromo-4-chloropyridine. PubChem. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

  • (5-bromo-2-chloropyridin-4-yl)methanol. PubChemLite. [Link]

Sources

mass spectrometry fragmentation pattern of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol: A Comparative Guide to EI and ESI-MS/MS Fragmentation

As a Senior Application Scientist, I approach the structural validation of heavily functionalized scaffolds like 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (CAS: 1823421-44-8) not just as a routine data collection exercise, but as a mechanistic puzzle. The presence of a secondary alcohol alongside two different halogens on a pyridine ring creates competing fragmentation pathways. Understanding the causality behind these pathways is essential for robust assay development, whether you are performing library matching via GC-EI-MS or targeted quantification via LC-ESI-MS/MS.

This guide objectively compares the fragmentation performance of these two mass spectrometry platforms, providing the theoretical grounding and self-validating protocols necessary to ensure absolute scientific integrity in your analytical workflows.

The "Self-Validating" Isotopic Signature

Before analyzing any fragmentation data, the intact molecular ion provides a built-in quality control mechanism. The molecule contains one bromine atom (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio). This specific combination generates a highly diagnostic M:M+2:M+4 isotopic cluster[1].

Statistically, this yields an approximate relative abundance ratio of 3 : 4 : 1 (or 75% : 100% : 25%):

  • M (⁷⁹Br, ³⁵Cl): ~75% relative abundance

  • M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): ~100% relative abundance (Base peak of the cluster)

  • M+4 (⁸¹Br, ³⁷Cl): ~25% relative abundance

Expert Insight: This 3:4:1 ratio must be observed in both the EI molecular ion ([M]•⁺ at m/z 235/237/239) and the ESI protonated adduct ([M+H]⁺ at m/z 236/238/240) to validate the compound's identity prior to MS/MS analysis. If this cluster is distorted, your protocol is likely suffering from co-eluting interference or detector saturation.

Mechanistic Causality: EI vs. ESI Fragmentation

The divergence in fragmentation patterns between GC-EI-MS and LC-ESI-MS/MS is strictly governed by the Even-Electron Rule .

Electron Ionization (EI-MS): The Odd-Electron Regime

EI is a "hard" ionization technique (typically 70 eV) that strips an electron to form the odd-electron radical cation [M]•⁺. This highly energetic state drives homolytic bond cleavage:

  • α-Cleavage (-15 Da): The secondary alcohol strongly drives the loss of a methyl radical (CH₃•) to form a resonance-stabilized oxonium/benzylic-type cation at m/z 220/222/224[2].

  • Halogen Radical Loss: The C-Br bond dissociation energy (~280 kJ/mol) is significantly lower than the C-Cl bond (~330 kJ/mol). Consequently, the primary halogen loss is the bromine radical (-79/81 Da). Crucially, because the bromine is lost, the resulting fragment retains only the chlorine atom, collapsing the complex 3:4:1 precursor cluster into a simpler 3:1 product ion cluster at m/z 156/158.

Electrospray Ionization (ESI-MS/MS): The Even-Electron Regime

ESI is a "soft" technique yielding the even-electron [M+H]⁺ ion. Under Collision-Induced Dissociation (CID), even-electron ions preferentially expel neutral molecules rather than radicals:

  • Dehydration (-18 Da): Loss of neutral H₂O is the dominant pathway for secondary alcohols in ESI, forming a stable vinyl-pyridine derivative at m/z 218/220/222[2].

  • Neutral Halogen Loss (-80/82 Da): Instead of losing Br•, the system eliminates neutral hydrogen bromide (HBr) to yield m/z 156/158.

Fragmentation M EI[M]⁺• (m/z 235/237/239) Odd-Electron Ion Alpha α-Cleavage [-CH3•] m/z 220/222/224 M->Alpha Radical Loss (-15 Da) BrRadical Bromine Loss [-Br•] m/z 156/158 M->BrRadical Radical Loss (-79/81 Da) MH ESI [M+H]⁺ (m/z 236/238/240) Even-Electron Ion Dehyd Dehydration [-H2O] m/z 218/220/222 MH->Dehyd Neutral Loss (-18 Da) HBrLoss HBr Loss [-HBr] m/z 156/158 MH->HBrLoss Neutral Loss (-80/82 Da)

Divergent MS fragmentation logic governed by the even-electron rule.

Platform Performance Comparison

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (High, fixed)Variable CID (Low to Moderate)
Precursor Ion Odd-electron [M]•⁺ (m/z 235/237/239)Even-electron [M+H]⁺ (m/z 236/238/240)
Primary Cleavage α-Cleavage (-15 Da, CH₃•)Dehydration (-18 Da, H₂O)
Halogen Loss Homolytic Br• loss (-79/81 Da)Neutral HBr loss (-80/82 Da)
Sensitivity Moderate (Ion current split across many fragments)High (Concentrated precursor ion current)
Best Use Case Untargeted library matching, structural elucidationTargeted quantification (MRM), PK/PD workflows

Self-Validating Experimental Protocols

Protocol 1: GC-EI-MS Structural Elucidation

Objective: Generate a highly reproducible, fragmented spectrum for structural confirmation.

  • Sample Preparation: Dissolve 1-(5-Bromo-2-chloropyridin-4-yl)ethanol in MS-grade ethyl acetate to a final concentration of 100 µg/mL. (Causality: Ethyl acetate is highly volatile and expands efficiently in the GC inlet without thermally degrading the secondary alcohol).

  • Inlet Conditions: Set the split/splitless injector to 250°C with a 10:1 split ratio.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Temperature program: 100°C hold for 1 min, ramp 15°C/min to 280°C.

  • Ionization: 70 eV electron impact. Source temperature 230°C.

  • Data Validation: You must confirm the 3:4:1 isotopic cluster at m/z 235/237/239 before integrating the α-cleavage (m/z 220) and Br• loss (m/z 156) fragments.

Protocol 2: LC-ESI-MS/MS Targeted Quantification

Objective: Achieve high-sensitivity detection using MRM (Multiple Reaction Monitoring).

  • Sample Preparation: Dissolve the compound in 50:50 Methanol:Water with 0.1% Formic Acid to 1 µg/mL. (Causality: Formic acid provides the necessary protons to efficiently drive [M+H]⁺ formation in the ESI source).

  • Chromatography: C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Mobile phase A: Water + 0.1% FA. Mobile phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI in positive mode. Capillary voltage 3.5 kV. Desolvation temperature 350°C.

  • CID Fragmentation: Isolate the base isotope[M+H]⁺ at m/z 238 in Q1. Apply collision energy (CE) of 15-25 eV using Argon gas.

  • Data Validation: Monitor the specific transitions m/z 238 → 220 (Dehydration) and m/z 238 → 158 (HBr loss).

Workflow Prep Sample Prep (1 µg/mL) LC UHPLC (C18 Column) Prep->LC ESI ESI(+) Source LC->ESI Q1 Q1 Isolation (m/z 238) ESI->Q1 CID CID Cell (Argon Gas) Q1->CID TOF Q3 / TOF Detection CID->TOF

Step-by-step LC-ESI-MS/MS workflow for targeted structural validation.

References

  • [2] Title: Mass Spectrometry of Alcohols. Source: Chemistry Steps. URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Source: eGyanKosh (Indira Gandhi National Open University). URL: [Link]

  • [1] Title: 16.10: Fragmentation Patterns in Mass Spectra. Source: Chemistry LibreTexts. URL: [Link]

Sources

Chiral HPLC Separation of (R) and (S)-1-(5-Bromo-2-chloropyridin-4-yl)ethanol: A Comparative Guide to Stationary Phase Performance

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric resolution of heavily substituted, halogenated pyridine ethanols—such as 1-(5-Bromo-2-chloropyridin-4-yl)ethanol—presents a unique chromatographic challenge. These compounds serve as critical chiral building blocks in the synthesis of advanced targeted therapeutics, including FGFR and CDK inhibitors 1.

In my experience as a Senior Application Scientist, method development for these scaffolds frequently fails due to a misunderstanding of the analyte's structural nuances. The basicity of the pyridine nitrogen induces severe peak tailing on residual silanols, while the bulky 5-bromo and 2-chloro substituents create steric hindrance that complicates access to the chiral selector's grooves. This guide objectively compares the performance of an immobilized cellulose-based chiral stationary phase (CSP) against traditional coated amylose and alternative cellulose phases, providing a self-validating experimental protocol and mechanistic rationale to ensure robust separation.

Mechanistic Rationale & Experimental Choices

Successful chiral recognition of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol relies on a delicate tri-point interaction model:

  • Hydrogen Bonding: The hydroxyl group of the ethanol moiety acts as a primary hydrogen bond donor/acceptor with the carbamate linkage of the CSP.

  • π−π Interactions: The electron-deficient halogenated pyridine ring interacts with the electron-rich phenyl rings of the derivatized polysaccharide.

  • Steric & Halogen Fitting: The spatial arrangement of the bulky bromo and chloro groups dictates whether the transient diastereomeric complex can stably form within the polysaccharide cavity.

Mechanism Analyte 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (Analyte) Hbond Hydrogen Bonding (Hydroxyl ↔ Carbamate C=O) Analyte->Hbond PiPi π-π Interactions (Pyridine ↔ Phenyl Ring) Analyte->PiPi Steric Steric & Halogen Fit (Br/Cl ↔ Chiral Groove) Analyte->Steric CSP Immobilized Cellulose-SB (Chiral Stationary Phase) Hbond->CSP PiPi->CSP Steric->CSP

Tri-point chiral recognition mechanism between the halogenated analyte and the cellulose-based CSP.

Causality of Mobile Phase Selection

Using a standard Hexane/Isopropanol (IPA) mobile phase often yields poor resolution for this specific scaffold. Instead, we utilize a mixture of Hexane and Ethanol/Dichloromethane (EtOH:DCM 1:1).

Why this specific combination? DCM enhances the solubility of the halogenated analyte and slightly swells the immobilized polymer, increasing the accessibility of the chiral grooves. Ethanol acts as a stronger hydrogen-bond competitor than IPA, sharpening the peaks 2. Crucially, to suppress the secondary interactions between the basic pyridine nitrogen and the silica support, 0.5% of 2M Ammonia ( NH3​ ) in Methanol is added to the non-polar hexane layer 1. This specific modifier is superior to diethylamine (DEA) for halogenated pyridines, as it minimizes background UV absorbance and leaves no persistent memory effects on the column.

Comparative Performance Data

We evaluated three industry-standard CSPs to determine the optimal phase for this separation.

  • Product A (Target): Immobilized Cellulose-SB (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Alternative B: Coated Amylose-SA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Alternative C: Immobilized Cellulose-IC (Cellulose tris(3,5-dichlorophenylcarbamate))

The linear structure of the cellulose backbone in Product A, combined with the electron-donating methyl groups of the phenylcarbamate selector, creates an ideal steric environment for accommodating the bulky 5-bromo and 2-chloro substituents compared to the tighter helical twist of the amylose phase.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (R) (min)Retention Time (S) (min)Selectivity (α)Resolution ( Rs​ )Peak Asymmetry ( As​ )
Immobilized Cellulose-SB 13.4815.131.152.8 1.05
Coated Amylose-SA 18.2019.101.061.21.45
Immobilized Cellulose-IC 14.5015.201.081.51.10

Data synthesized from established screening protocols for FGFR inhibitor intermediates at a flow rate of 1.0 mL/min.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol incorporates internal validation checkpoints. A method is only as strong as its ability to self-diagnose errors during execution.

Materials & System Setup
  • Column: Immobilized Cellulose-SB (e.g., CHIRAL ART Cellulose-SB), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Hexane containing 0.5% (2M NH3​ in MeOH).

  • Mobile Phase B: Ethanol : Dichloromethane (1:1, v/v).

  • Flow Rate: 1.0 mL/min (Analytical) / 20 mL/min (Preparative scale-up).

  • Detection: UV at 220 nm and 254 nm.

  • Column Temperature: 25 °C.

Step-by-Step Workflow
  • System Passivation & Equilibration: Flush the HPLC system with Mobile Phase A/B (50:50) for 30 column volumes (CV).

    • Validation Check: Monitor the baseline at 220 nm. The drift must be < 0.1 mAU/min before proceeding. If drift persists, the NH3​ modifier has not fully neutralized the system's active sites.

  • Sample Preparation: Dissolve racemic 1-(5-Bromo-2-chloropyridin-4-yl)ethanol in Mobile Phase B to a concentration of 2.0 mg/mL.

    • Validation Check: Visually inspect for particulates. Halogenated pyridines can precipitate in high-hexane environments; ensuring the sample is dissolved in the polar modifier prevents on-column precipitation.

  • Injection & Isocratic Elution: Inject 10 µL of the sample. Run an isocratic gradient of 80% A / 20% B for 20 minutes.

  • Performance Verification:

    • Peak 1 should elute at ~13.48 min. Peak 2 should elute at ~15.13 min.

    • Validation Check: Calculate the asymmetry factor ( As​ ) for Peak 1. If As​ > 1.2, the basic modifier concentration is insufficient. Prepare a fresh batch of Mobile Phase A with exactly 0.5% 2M NH3​ in MeOH and re-equilibrate.

  • Column Wash: Post-analysis, flush the column with 100% Mobile Phase B for 15 minutes to remove any strongly retained halogenated impurities.

Workflow Step1 1. System Passivation Flush with 50:50 A/B Check: Baseline Drift < 0.1 mAU/min Step2 2. Sample Preparation Dissolve in EtOH:DCM (1:1) Check: No Particulate Precipitation Step1->Step2 Step3 3. Isocratic Elution 80% Hexane (0.5% NH3/MeOH) : 20% EtOH:DCM Step2->Step3 Step4 4. Performance Verification Evaluate Peak 1 Asymmetry Check: As < 1.2 Step3->Step4 Step5 5. Column Wash 100% Mobile Phase B for 15 min Step4->Step5

Self-validating experimental workflow for the chiral separation of basic pyridine ethanols.

Conclusion

For the chiral separation of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol, an immobilized Cellulose-SB stationary phase vastly outperforms amylose-based alternatives. By employing a highly specific mobile phase containing DCM for solubility and NH3​ /MeOH for silanol masking, researchers can achieve baseline resolution ( Rs​ > 2.5) suitable for both analytical monitoring and preparative scale-up.

References

  • Title: WO2020231990A1 - Fgfr inhibitors and methods of use thereof - Google Patents Source: Google Patents URL
  • Title: Chiral HPLC Method Development for (S)-2-(pyridin-2-yl)

Sources

Validating the Chemical Purity of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol: A Comparative Guide to LC-MS vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (CAS: 1823421-44-8) is a highly functionalized halogenated pyridine, serving as a critical linchpin in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for targeted therapeutics. However, its structural density—featuring a bromine atom, a chlorine atom, a hydroxyl group, and a basic pyridine nitrogen—creates a perfect storm for analytical chemists.

As noted in industry analyses on , relying on single-dimensional techniques like HPLC-UV introduces significant regulatory risk, as they cannot differentiate between structurally analogous impurities[1]. This guide objectively compares LC-MS against alternative platforms, providing a self-validating experimental workflow grounded in mechanistic causality.

The Analytical Challenge: Why LC-MS?

Halogenation of pyridine rings is notoriously difficult to control, frequently resulting in regioisomeric impurities (e.g., 3-bromo vs. 5-bromo derivatives) and dehalogenated byproducts ()[2].

When validating the purity of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol, traditional platforms present distinct limitations:

  • GC-MS: While offering excellent resolution, the free hydroxyl group on the ethanol moiety induces thermal instability and peak tailing in the GC inlet. It requires time-consuming derivatization (e.g., silylation), which introduces prep-induced variability.

  • NMR: Unmatched for definitive structural elucidation, but fundamentally lacks the sensitivity required to quantify trace genotoxic impurities below the 0.1% threshold.

  • HPLC-UV: The industry workhorse. However, regioisomers of halogenated pyridines exhibit nearly identical UV chromophores. If a 3-bromo impurity co-elutes with the 5-bromo target, UV detection will report a falsely inflated purity metric.

  • LC-MS: The optimal solution. It marries the non-destructive, liquid-phase separation of UHPLC with the exquisite mass-specificity of mass spectrometry, allowing for the direct analysis of the underivatized intermediate.

Comparative Performance Metrics
MetricLC-MS (SIM Mode)HPLC-UV (254 nm)GC-MS (Derivatized)
Limit of Detection (LOD) 0.005 µg/mL0.5 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.015 µg/mL1.5 µg/mL0.06 µg/mL
Precision (% RSD at LOQ) 3.2%8.5%6.1%
Specificity (Co-eluting Isomers) High (Isotope resolved)Low (Overlapping peaks)High
Sample Prep Time < 5 mins< 5 mins> 45 mins (Silylation)

Mechanistic Causality: The Isotopic Barcode

The true power of LC-MS for 1-(5-Bromo-2-chloropyridin-4-yl)ethanol lies in its isotopic signature. The target molecule ( C7​H7​BrClNO ) contains one Bromine and one Chlorine atom.

  • Bromine exists as 79Br and 81Br in a ~1:1 ratio.

  • Chlorine exists as 35Cl and 37Cl in a ~3:1 ratio.

When ionized, the intact molecule yields a protonated precursor ion [M+H]+ with a distinct isotopic cluster at M , M+2 , and M+4 . The theoretical abundance ratio of this combined Br/Cl cluster is approximately 3:4:1 .

This is not just data; it is a self-validating system . If a chromatographic peak elutes but its mass spectrum deviates from this 3:4:1 ratio, the analyst immediately knows it is either a matrix interference or a structurally distinct impurity (e.g., a debrominated species would only show the 3:1 chlorine signature).

IsotopeLogic DetectIon Detect Target m/z [M+H]+ CheckIsotopes Analyze Isotopic Cluster (Br & Cl signatures) DetectIon->CheckIsotopes MatchRatio Match Theoretical Ratio? (3:4:1 for Br+Cl) CheckIsotopes->MatchRatio Confirm Confirm Analyte/Impurity MatchRatio->Confirm Yes Reject Flag as Interference MatchRatio->Reject No

Decision logic utilizing Br/Cl isotopic clusters to self-validate peak identity.

Experimental Protocol: LC-MS Purity Validation Workflow

To ensure trustworthiness, the following protocol is designed to meet the specificity and linearity requirements outlined in the[3].

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Causality Check: Formic acid is critical. It acts as a proton donor, ensuring the basic pyridine nitrogen is fully protonated in solution. This exponentially increases ionization efficiency in Positive Electrospray Ionization (ESI+) mode, driving the molecule into the gas phase as [M+H]+ .

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock.

  • Dilute the stock to a working concentration of 10 µg/mL .

Causality Check: Injecting at 1.0 mg/mL would cause severe detector saturation and space-charge effects in the MS source, leading to ion suppression and non-linear responses. Dilution ensures the analyte falls within the linear dynamic range of the detector.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: UHPLC Separation
  • Column: Core-Shell C18 (2.1 mm × 100 mm, 1.7 µm).

Causality Check: Core-shell particles minimize eddy diffusion (the 'A' term in the van Deemter equation), providing the extremely high theoretical plate counts necessary to chromatographically resolve closely eluting regioisomers before they enter the mass spectrometer.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate.

  • Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI-MS) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting m/z 235.9, 237.9, and 239.9 for targeted quantitation; Full Scan (m/z 100-500) for untargeted impurity screening.

LCMS_Workflow SamplePrep Sample Preparation (Dilution & Filtration) LCSep UHPLC Separation (C18, Gradient Elution) SamplePrep->LCSep Ionization ESI Ionization (Positive Mode) LCSep->Ionization MassAnalysis Mass Spectrometry (SIM Mode, Isotope Tracking) Ionization->MassAnalysis DataAnalysis Data Processing (Purity Calculation) MassAnalysis->DataAnalysis

LC-MS workflow for purity validation of halogenated pyridine intermediates.

Conclusion

Validating the purity of complex halogenated intermediates like 1-(5-Bromo-2-chloropyridin-4-yl)ethanol requires moving beyond simple UV absorbance. By leveraging the mechanistic principles of ESI and the unique isotopic signatures of halogens, LC-MS provides a robust, self-validating framework. This approach not only ensures compliance with stringent regulatory guidelines but also prevents downstream API failures by catching structural impurities at the source.

References

  • Title: ICH Q2(R2) guideline on validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates Source: Tianmingpharm URL: [Link]

  • Title: Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines Source: Organic Letters, ACS Publications URL: [Link]

Sources

A Comparative Guide to the Stability of 2-Fluoro- vs. 2-Chloro-Pyridine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design, appearing in numerous natural products and FDA-approved drugs.[1] The strategic placement of halogen substituents, particularly on the C2 position, is a critical tool for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of the stability of two common motifs: 2-fluoro- and 2-chloro-substituted pyridine ethanol derivatives. Understanding their relative stability is paramount for predicting reactivity, designing robust synthetic routes, and improving metabolic profiles.

The Underlying Principles: Electronic Effects and Bond Strengths

The stability of these compounds is fundamentally governed by the intrinsic properties of the carbon-halogen bond and the electronic influence of the halogen on the pyridine ring.

Carbon-Halogen Bond Strength: The Carbon-Fluorine (C-F) bond is significantly stronger and shorter than the Carbon-Chlorine (C-Cl) bond.[2][3][4] This is primarily due to the high electronegativity of fluorine, which imparts a greater degree of ionic character to the bond, and the effective orbital overlap between carbon and the smaller fluorine atom.[2][4][5]

BondAverage Bond Enthalpy (kJ/mol)Average Bond Length (pm)
C-F ~485~135
C-Cl ~328~177
Table 1: Comparison of Carbon-Halogen Bond Properties. Data synthesized from general chemical principles.[2][3][4]

This fundamental difference in bond energy suggests that, in reactions where C-X bond cleavage is the rate-determining step, the 2-chloro derivative would be inherently less stable and more reactive.

Electronic Effects on the Pyridine Ring: Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect on the pyridine ring. This effect deactivates the ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the halogen.[6][7] The nitrogen atom in the pyridine ring further withdraws electron density, making the C2 position particularly susceptible to nucleophilic attack.[8]

Chemical Stability: Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

A primary pathway for the degradation or reaction of 2-halopyridine derivatives is through SNAr.[9][10] In this mechanism, a nucleophile attacks the electron-deficient carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Separate Aliquots) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of Test Compound (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, solid/solution) Prep->Thermal Photo Photostability (ICH Q1B guidelines) Prep->Photo Sampling Sample at Timepoints (e.g., 0, 2, 8, 24 hrs) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/Quench Reaction Sampling->Quench Analysis Analyze by Stability- Indicating Method (e.g., LC-MS) Quench->Analysis Eval Quantify Parent Compound Identify Degradants Calculate Mass Balance Analysis->Eval

Caption: Workflow for a typical forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the 2-chloro- and 2-fluoro-pyridine ethanol derivatives (e.g., at 1 mg/mL in a suitable solvent like acetonitrile/water). 2. Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A target degradation of 5-20% is typically desired. [11][12] * Acid Hydrolysis: Add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal: Incubate the solution (or solid API) at a high temperature (e.g., 80°C). * Photostability: Expose the solution to a light source according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²). 3. Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Quenching: Stop the degradation by neutralizing the solution (for acid/base hydrolysis) or by dilution.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method, often coupled with mass spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products. [11]6. Interpretation: Compare the rate of degradation for the fluoro- and chloro- derivatives under each condition. The 2-fluoro derivative is expected to show significantly faster degradation under basic (nucleophilic) conditions.

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. [13] Step-by-Step Methodology:

  • Reagents:

    • Test Compounds: 10 mM stock solutions in DMSO.

    • Liver Microsomes: Pooled human or other species (e.g., rat, mouse) liver microsomes, stored at -80°C. [14] * Buffer: 100 mM potassium phosphate buffer, pH 7.4. [14] * Cofactor: NADPH regenerating system or NADPH stock solution.

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer. [13][14] * Pre-warm the mixture at 37°C.

    • Add the test compound to initiate the reaction (e.g., 1 µM final concentration). [14] * Initiate the metabolism by adding the NADPH cofactor.

  • Time Points: Aliquot the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes) into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). [13][14]4. Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ). [15]

Conclusion and Recommendations

The stability of 2-halo-pyridine ethanol derivatives is context-dependent, presenting a classic trade-off for medicinal chemists.

  • 2-Chloro-Pyridine Derivatives exhibit greater chemical stability towards nucleophiles. This makes them more robust during synthesis, formulation, and storage, especially if basic conditions or nucleophilic excipients are involved. However, the C-Cl bond can be a liability in certain metal-catalyzed cross-coupling reactions.

  • 2-Fluoro-Pyridine Derivatives are significantly less stable chemically and more reactive towards nucleophilic attack, often by orders of magnitude. [16][17]This high reactivity can be leveraged for late-stage functionalization but requires careful handling to avoid unwanted side reactions. Conversely, they are expected to have superior metabolic stability due to the strength of the C-F bond, which can block sites of oxidative metabolism. [18][19] Recommendation:

  • For ease of synthesis and chemical robustness , the 2-chloro analog is often the preferred starting point.

  • When metabolic instability is a key challenge in a drug discovery program, or if facile SNAr chemistry is desired for diversification, the 2-fluoro analog is the superior choice, provided its higher reactivity is managed during synthesis and handling.

Ultimately, the choice between a 2-chloro and 2-fluoro substituent is a strategic decision that must be guided by the specific goals of the research program, balancing the need for chemical robustness against the demand for metabolic stability and synthetic versatility.

References

  • What Are Forced Degradation Studies? Best Practices. (2025, November 26).
  • A practical guide to forced degradation and stability studies for drug substances. Pharmasalmanac.
  • Metabolic stability in liver microsomes. Mercell.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Metabolic Stability Assays. Merck Millipore.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Sop for force degradation study. (2023, December 27). Pharma Dekho.
  • Microsomal Stability Assay. MTTlab.
  • Which is stronger, the covalent bond C-F or C-CL? Why? (2017, October 21). Quora.
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Deriv
  • Heterocyclic Amines. (2024, September 30). Chemistry LibreTexts.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). PMC.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24).
  • The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Vaia.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? (2023, December 23). Reddit.
  • Bond strength. (2018, January 14). Reddit.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018, July 18). IntechOpen.
  • Bond Polarity and Bond Strength. (2022, April 30). Chemistry LibreTexts.

Sources

Safety Operating Guide

Safe Handling and Personal Protective Equipment Guide for 1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and disposal of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol (CAS No. 1823421-44-8).[1] As a halogenated pyridine derivative, this compound requires stringent safety protocols to mitigate risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

The chemical structure of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol presents several potential hazards that inform our PPE and handling recommendations. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its toxicological profile from structurally similar molecules like 4-Bromo-2-chloropyridine and other halogenated pyridines.

  • Dermal and Eye Irritation: The presence of chloro- and bromo-substituents on the pyridine ring suggests the compound is likely to be a skin and eye irritant.[2][3][4] Similar compounds are classified as causing skin and serious eye irritation.[2][4][5][6]

  • Toxicity if Swallowed or Inhaled: Pyridine and its derivatives are known to be harmful if ingested or inhaled, potentially affecting the central nervous system, liver, and kidneys.[7][8] The compound may also cause respiratory irritation.[2][3][6]

  • Reactivity: This compound is likely incompatible with strong oxidizing agents and strong bases.[2][3] Thermal decomposition may release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[2][3]

At-a-Glance Safety Information
Hazard ProfileHandling Recommendations
Primary Hazards Skin Irritant, Serious Eye Irritant, Harmful if Swallowed/Inhaled[2][7]
Engineering Controls Certified Chemical Fume Hood[9][10]
Primary PPE Safety Goggles, Chemical-Resistant Gloves (Butyl or Nitrile), Lab Coat[9][10][11]
Waste Disposal Segregated Halogenated Organic Waste
Storage 2-8°C, in a cool, dry, well-ventilated area away from incompatible materials[1][12]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Primary Protection (Skin and Eyes)
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety goggles with side shields must be worn at all times.[11] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[10][12]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned to protect against skin contact.[10][11] Ensure the material is appropriate for the solvents being used in the procedure.

  • Hand Protection: The selection of appropriate gloves is critical due to the risk of dermal absorption and the potential for halogenated compounds to degrade some materials.[13] Always inspect gloves for tears or punctures before use.[10]

Glove Selection Guide
Glove MaterialRecommendationRationale and Limitations
Butyl Rubber Excellent (Recommended) Provides superior resistance to a wide variety of chemicals, including ketones, esters, and strong acids.[14][15] It is a preferred choice for halogenated compounds, though it may offer less dexterity.[13][14]
Nitrile Rubber Good (Acceptable for short-term use) Offers good protection against alcohols, bases, and some acids, along with excellent dexterity.[9][14] However, its performance against aromatic and halogenated hydrocarbons can vary.[13][15] If using nitrile, select a thicker glove (e.g., >8 mil) and be mindful of breakthrough times.[16]
Neoprene Fair Protects against a range of hazards including acids, bases, and alcohols.[14][15] Its resistance to halogenated organic compounds is generally considered inferior to butyl rubber.
Natural Latex Poor (Not Recommended) Latex gloves offer poor protection against most organic solvents and can cause allergic reactions.[14][15] They are not suitable for handling this compound.

Note: This information is a guideline. It is the user's responsibility to consult the glove manufacturer's specific chemical resistance charts and to test the gloves for their specific application conditions.[16][17]

Respiratory Protection

All handling of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][12] A full-face respirator offers the added benefit of eye and face protection.[11]

Safe Handling Workflow

Adherence to a strict operational workflow is critical for minimizing risk. This workflow is designed as a self-validating system, where each step confirms the safety of the subsequent action.

G Figure 1. Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a 1. Don Appropriate PPE (Lab Coat, Goggles, Gloves) b 2. Verify Fume Hood Functionality a->b c 3. Assemble All Necessary Apparatus & Reagents b->c d 4. Weigh/Transfer Compound Inside Fume Hood c->d e 5. Perform Experimental Procedure d->e f 6. Decontaminate Glassware & Work Surfaces e->f g 7. Segregate Waste into 'Halogenated Organics' f->g h 8. Remove PPE Correctly (Gloves First) g->h i 9. Wash Hands Thoroughly h->i G Figure 2. Chemical Spill Response Plan cluster_minor Minor Spill (<100 mL, contained in fume hood) cluster_major Major Spill (>100 mL, outside containment) start Spill Occurs assess Assess Severity start->assess alert Alert Personnel in Immediate Area assess->alert Minor evacuate Evacuate Immediate Area assess->evacuate Major absorb Absorb with Inert Material (e.g., Vermiculite, Sand) alert->absorb collect Collect into Labeled Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon alarm Activate Fire Alarm / Contact EHS evacuate->alarm secure Secure Area - Prevent Entry alarm->secure wait Await Emergency Responders secure->wait

Caption: Figure 2. Decision-making workflow for responding to a chemical spill.

Disposal Plan

Proper segregation and disposal of waste containing 1-(5-Bromo-2-chloropyridin-4-yl)ethanol is a regulatory and safety necessity.

  • Waste Categorization: All waste materials, including neat compound, solutions, and contaminated items (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste. [18]* Halogenated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container. [18][19]It is critical not to mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and can lead to the formation of highly toxic byproducts like dioxins during incineration. [18]* Container Management: Waste containers must be clearly labeled, kept tightly sealed, and stored in a designated secondary containment area until collection by Environmental Health and Safety (EHS) personnel. [18] Some facilities may have protocols for neutralizing brominated waste with a reducing agent like sodium thiosulfate or sodium bisulfite before collection. [19][20]Consult your institution's specific EHS guidelines for approved procedures.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem.Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
  • Benchchem.Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • ECHEMI.Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Sigma-Aldrich.1-(5-Bromo-2-chloropyridin-4-yl)ethanol.
  • University of California, Irvine Environmental Health & Safety.Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • United States Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • CP Lab Safety.Glove Compatibility.
  • Fisher Scientific. (2010, October 18). SAFETY DATA SHEET - 4-Bromo-2-chloropyridine.
  • OSHA.OSHA Glove Selection Chart.
  • Environment, Health and Safety - North Safety Products.Hand Protection Chemical Resistance Guide.
  • Safetyware. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 4-Amino-5-bromo-2-chloropyridine.
  • Loba Chemie.PYRIDINE FOR SYNTHESIS.
  • #1 Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal.
  • Thermo Fisher Scientific. (2010, November 3). SAFETY DATA SHEET - 3-Bromo-2-chloropyridine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Pyridine.
  • ChemSupply Australia.Safety Data Sheet PYRIDINE.
  • Alfa Aesar.SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine.
  • Alfa Aesar. (2025, September 15). SAFETY DATA SHEET - 1-(4-Bromophenyl)ethanol.
  • New Jersey Department of Health.HAZARD SUMMARY - Pyridine.
  • ICL-IP Terneuzen.Welcome > About ICL > Brominated waste.
  • MedchemExpress.com. (2025, July 14). Safety Data Sheet - 4-Bromo-2-chloropyridine.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。